molecular formula C14H10N2O2 B6239791 4-(1H-indazol-1-yl)benzoic acid CAS No. 838820-85-2

4-(1H-indazol-1-yl)benzoic acid

Número de catálogo: B6239791
Número CAS: 838820-85-2
Peso molecular: 238.24 g/mol
Clave InChI: STFHKUYXOIKARG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

4-(1H-Indazol-1-yl)benzoic acid ( 838820-85-2) is a chemical compound featuring an indazole moiety linked to a benzoic acid group. With a molecular formula of C14H10N2O2 and a molecular weight of 238.24 g/mol, this structure serves as a versatile building block in medicinal chemistry and drug discovery research . The indazole scaffold is recognized as a medicinally important heterocycle with a broad spectrum of pharmacological activities . This compound is of significant interest in the design and synthesis of novel bioactive molecules. Indazole derivatives are extensively investigated for their potential as therapeutic agents due to the scaffold's presence in various approved drugs and compounds under clinical investigation . Recent research highlights the application of indazole-containing compounds in developing new antivirals, such as inhibitors of the influenza polymerase, showcasing their value in infectious disease research . Furthermore, the indazole core is a key structure in anticancer agent discovery. Its derivatives have been explored for their anticandidal activity, demonstrating efficacy against strains including C. albicans and C. glabrata . The benzoic acid functional group in this molecule provides a handle for further chemical modification, allowing researchers to create amide linkages or other derivatives to explore structure-activity relationships and optimize pharmacological properties . As a fine chemical intermediate, 4-(1H-Indazol-1-yl)benzoic acid is strictly for research purposes in laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

838820-85-2

Fórmula molecular

C14H10N2O2

Peso molecular

238.24 g/mol

Nombre IUPAC

4-indazol-1-ylbenzoic acid

InChI

InChI=1S/C14H10N2O2/c17-14(18)10-5-7-12(8-6-10)16-13-4-2-1-3-11(13)9-15-16/h1-9H,(H,17,18)

Clave InChI

STFHKUYXOIKARG-UHFFFAOYSA-N

SMILES canónico

C1=CC=C2C(=C1)C=NN2C3=CC=C(C=C3)C(=O)O

Origen del producto

United States
Foundational & Exploratory

A Technical Guide to 4-(1H-Indazol-1-yl)benzoic Acid for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of 4-(1H-indazol-1-yl)benzoic acid, a key building block in modern medicinal chemistry. We will explore its commercial availability, quality control standards, synthesis, and critical applications in drug discovery, offering field-proven insights for researchers and drug development professionals.

Commercial Availability and Procurement

4-(1H-Indazol-1-yl)benzoic acid (CAS No. 838820-85-2) is readily available from specialized chemical suppliers catering to the research and development sector. Identifying a reliable supplier is the foundational step for any research program.

Confirmed Supplier:

SupplierCAS NumberMolecular WeightNotes
BLDpharm838820-85-2238.24Available for research use only.[1]

Procurement Strategy:

While BLDpharm is a confirmed supplier, researchers should diversify their sourcing options to ensure supply chain resilience. When searching for this compound, it is crucial to use the CAS number (838820-85-2) for precise identification. Other reputable suppliers of fine chemicals and building blocks for drug discovery are likely to carry this product or be able to synthesize it on request.

Quality Control and Characterization

Ensuring the purity and identity of 4-(1H-indazol-1-yl)benzoic acid is paramount for the reproducibility of experimental results. A thorough quality control workflow should be in place, incorporating a suite of analytical techniques.

Typical Specifications:

ParameterSpecification
AppearanceWhite to off-white solid
Purity (by HPLC)≥95% (typical for research grade)
Identity (by ¹H NMR)Conforms to structure
Molecular FormulaC₁₄H₁₀N₂O₂
Molecular Weight238.24
StorageStore in a cool, dry place

Analytical Methodologies:

A self-validating analytical system is crucial for confirming the quality of the starting material. The following protocols outline standard methods for the characterization of 4-(1H-indazol-1-yl)benzoic acid.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Principle: Reversed-phase HPLC is the gold standard for determining the purity of non-volatile organic compounds. The method separates the analyte from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of the compound in the mobile phase.

Data Interpretation: The purity is calculated based on the area percentage of the main peak in the chromatogram.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure. While a specific spectrum for this exact compound is not publicly available in the search results, the expected chemical shifts can be predicted based on the indazole and benzoic acid moieties.

  • ¹H NMR: Expect signals in the aromatic region (7-9 ppm) corresponding to the protons on the indazole and benzene rings. The carboxylic acid proton will likely appear as a broad singlet at a higher chemical shift (>10 ppm).

  • ¹³C NMR: Expect distinct signals for the carbonyl carbon of the carboxylic acid (~160-170 ppm) and the aromatic carbons.

Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and effective method for identifying the key functional groups.

  • Characteristic Absorptions:

    • A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.[2]

    • A strong C=O stretch from the carbonyl group of the carboxylic acid, around 1700 cm⁻¹.[2]

    • C-H stretches from the aromatic rings above 3000 cm⁻¹.[2]

    • C=C stretching vibrations from the aromatic rings in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For 4-(1H-indazol-1-yl)benzoic acid (C₁₄H₁₀N₂O₂), the expected molecular ion peak [M+H]⁺ would be at m/z 239.08.

Synthesis of 4-(1H-Indazol-1-yl)benzoic Acid

Understanding the synthesis of this key intermediate provides valuable insights into potential impurities and informs purification strategies. A common and effective method for the synthesis of N-arylindazoles is the Ullmann condensation.[3][4]

Reaction Scheme:

Synthesis_of_4-(1H-indazol-1-yl)benzoic_acid Indazole Indazole Reaction Indazole->Reaction BenzoicAcid 4-Iodobenzoic acid BenzoicAcid->Reaction Product 4-(1H-Indazol-1-yl)benzoic acid Reaction->Product CuI, Base (e.g., K2CO3) Solvent (e.g., DMF) Heat

Caption: Ullmann condensation for the synthesis of 4-(1H-indazol-1-yl)benzoic acid.

Experimental Protocol:

  • Reaction Setup: To a solution of indazole (1.2 equivalents) and 4-iodobenzoic acid (1.0 equivalent) in a high-boiling polar solvent such as N,N-dimethylformamide (DMF), add a copper(I) iodide (CuI) catalyst (0.1 equivalents) and a base such as potassium carbonate (K₂CO₃) (2.0 equivalents).

  • Reaction Conditions: Heat the reaction mixture to a high temperature (typically >150 °C) under an inert atmosphere (e.g., nitrogen or argon) for several hours.[3] The progress of the reaction should be monitored by thin-layer chromatography (TLC) or HPLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water. Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the product.

  • Purification: Collect the crude product by filtration and wash it with water. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality of Experimental Choices:

  • Catalyst: Copper(I) iodide is a common and effective catalyst for Ullmann condensations, facilitating the C-N bond formation.[3]

  • Base: Potassium carbonate is used to deprotonate the indazole, making it a more reactive nucleophile.

  • Solvent: A high-boiling polar aprotic solvent like DMF is necessary to achieve the high temperatures required for the reaction and to dissolve the reactants.[3]

  • Inert Atmosphere: An inert atmosphere prevents the oxidation of the copper catalyst.

Applications in Drug Discovery

The indazole scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic the hydrogen bonding patterns of other key functional groups like indoles and phenols, while offering improved metabolic stability. 4-(1H-Indazol-1-yl)benzoic acid is a particularly valuable building block for the synthesis of targeted therapies, most notably in oncology.

Kinase Inhibitors

The indazole nucleus is a common feature in many kinase inhibitors. The nitrogen atoms of the indazole ring can form crucial hydrogen bonds with the hinge region of the kinase active site, a key interaction for potent inhibition. The benzoic acid moiety provides a convenient handle for further chemical modification to enhance potency and selectivity.

PARP Inhibitors in Cancer Therapy

A significant application of indazole-containing compounds is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are crucial for the repair of single-strand DNA breaks.[5] In cancers with defects in homologous recombination repair, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of double-strand DNA breaks and subsequent cell death.[5][6] This concept is known as synthetic lethality.

Signaling Pathway:

PARP_Inhibition_in_Cancer_Therapy cluster_0 Normal Cell cluster_1 BRCA-Deficient Cancer Cell SSB Single-Strand DNA Break PARP PARP SSB->PARP Repair DSB Double-Strand DNA Break HR Homologous Recombination DSB->HR Repair SSB_cancer Single-Strand DNA Break DSB_cancer Double-Strand DNA Break SSB_cancer->DSB_cancer Replication Fork Collapse HR_deficient Deficient Homologous Recombination DSB_cancer->HR_deficient Cannot be repaired PARP_inhibitor PARP Inhibitor (e.g., Indazole-based) PARP_inhibitor->SSB_cancer Inhibits Repair Cell_Death Cell Death HR_deficient->Cell_Death

Caption: Mechanism of action of PARP inhibitors in BRCA-deficient cancer cells.

The 4-(1H-indazol-1-yl)benzoic acid moiety can serve as a core scaffold in the design of novel PARP inhibitors. The indazole ring can interact with the active site of the PARP enzyme, while the benzoic acid group can be functionalized to optimize pharmacokinetic and pharmacodynamic properties.

Conclusion

4-(1H-Indazol-1-yl)benzoic acid is a versatile and valuable building block for researchers in drug discovery and medicinal chemistry. Its commercial availability, coupled with well-established methods for its synthesis and characterization, makes it an attractive starting point for the development of novel therapeutics, particularly in the field of oncology. A thorough understanding of its properties and applications, as outlined in this guide, is essential for its effective utilization in research and development programs.

References

  • Wikipedia. Ullmann condensation. [Link]

  • Dana Bioscience. 4-((1H-Indazol-1-yl)methyl)benzoic acid 100mg. [Link]

  • Journal of the Chemical Society C: Organic. Syntheses of heterocyclic compounds. Part II. N-arylazoles by Ullmann condensation. [Link]

  • Google Patents. US6982274B2 - 1H-indazole compound.
  • PMC. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

  • Google Patents. US8022227B2 - Method of synthesizing 1H-indazole compounds.
  • Organic Synthesis. Ullmann Coupling & other Cu Catalyzed reactions. [Link]

  • ResearchGate. Chemical drawings of 4-(1H-imidazol-1-yl)benzoic acid, 2-(phenyldiazenyl). [Link]

  • ResearchGate. 4-(Imidazol-1-yl)benzoic acid. [Link]

  • BMRB. 4-Hydroxy-benzoic Acid. [Link]

  • ACG Publications. Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. [Link]

  • The Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. [Link]

  • Alpha Resources. Value Beyond Measure Certificate of Analysis. [Link]

  • Supporting Information. [Link]

  • SpectraBase. 4-[di(1H-indol-3-yl)methyl]benzoic acid - Optional[13C NMR]. [Link]

  • IKA. Test Certificate. [Link]

  • PMC. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. [Link]

  • National Institute of Standards and Technology. Benzoic acid. [Link]

  • PARP Inhibitor Therapy Improves Outcomes for Ovarian Cancer Patients Who Have BRCA Wild-Type Tumors. [Link]

  • Pharmacy Times. The Role of PARP Inhibitors in Treating Ovarian Cancer. [Link]

  • National Institute of Standards and Technology. Benzoic acid, 4-methylphenyl ester. [Link]

  • Free PDF Library. Benzoic Acid Ir Spectrum. [Link]

  • National Institute of Standards and Technology. Benzoic acid, 4-(1-methylethyl)-. [Link]

  • PARP Inhibitors in the Treatment of Ovarian Cancer: a review of the latest research. [Link]

  • MDPI. Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study. [Link]

Sources

Methodological & Application

Palladium-catalyzed synthesis of N-arylindazoles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Palladium-Catalyzed Synthesis of N-Arylindazoles

Executive Summary & Strategic Importance

Indazoles are privileged pharmacophores in medicinal chemistry, serving as core scaffolds in anti-cancer (e.g., Axitinib), anti-inflammatory, and CNS-active agents. The introduction of an aryl group at the nitrogen positions (N-arylation) significantly alters the physicochemical and metabolic profiles of the molecule.

However, the synthesis of N-arylindazoles presents a critical challenge: Regioselectivity .[1] The indazole core exists in a tautomeric equilibrium between


-indazole (N1) and 

-indazole (N2).
  • N1-Arylation: Generally the thermodynamic product; favored by steric bulk and specific ligand electronics.

  • N2-Arylation: Often the kinetic product or achieved via specific directing groups; biologically distinct but synthetically elusive using standard Pd-catalysis.

This guide provides two field-proven protocols:

  • Method A (Direct): Intermolecular Buchwald-Hartwig coupling optimized for N1-selectivity.

  • Method B (De Novo): Intramolecular Cyclization for regiospecific construction, bypassing tautomeric ambiguity.

Mechanistic Insight & Catalyst Design

The success of Palladium-catalyzed N-arylation hinges on the competition between the desired catalytic cycle and "off-cycle" catalyst poisoning. Indazoles are competent ligands; the basic nitrogen (N2 in


-tautomer) can coordinate to Pd(II), forming stable bis-indazole complexes that arrest the catalytic cycle.

Key Mechanistic Driver: To prevent catalyst inhibition, bulky biaryl phosphine ligands (e.g., Xantphos, BrettPhos) are essential. They enforce a monoligated Pd(0) species, facilitating oxidative addition while sterically discouraging the formation of stable, inactive Pd-indazole adducts.

Visualization: Catalytic Cycle & Inhibition Pathways

G Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X Trap OFF-CYCLE TRAP Pd(Indazole)2 Complex (Catalyst Poisoning) Pd0->Trap Excess Indazole (Low Steric Ligand) Coord Amine Coordination (Indazole Binding) OxAdd->Coord Indazole Deprot Deprotonation (Pd-Amido Complex) Coord->Deprot Base RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim RedElim->Pd0 Product Release Trap->Pd0 Heat/Bulky Ligand

Figure 1: The catalytic cycle highlighting the critical "Off-Cycle Trap" where indazole acts as a ligand rather than a substrate. Bulky ligands prevent this trap.

Protocol A: Direct Intermolecular N1-Arylation

Target: Rapid diversification of existing indazole cores. Selectivity: >20:1 (N1:N2) typically.

Reagent Selection Matrix
ComponentRecommendationRationale
Catalyst Source

or


is preferred to control the Pd:Ligand ratio precisely.
Ligand Xantphos or BrettPhos Xantphos (wide bite angle) favors reductive elimination of the bulky N-aryl bond.
Base

or

Weaker bases reduce functional group intolerance;

typically improves solubility in dioxane.
Solvent 1,4-Dioxane or TolueneHigh boiling point required for activation energy; Dioxane solubilizes polar indazoles better.
Step-by-Step Protocol

1. Catalyst Pre-Activation (CRITICAL STEP):

  • Context: Indazoles can inhibit Pd(0).[2][3] Pre-forming the active catalyst prevents this.

  • In a vial, mix

    
     (1.0 equiv relative to Pd load) and Xantphos (1.1 equiv) in dry 1,4-Dioxane.
    
  • Heat at 60°C for 5 minutes under Argon. The solution should turn from reddish-brown to a clear yellow/orange (active ligated species).

2. Reaction Assembly:

  • To a reaction vessel equipped with a stir bar, add:

    • Indazole substrate (1.0 equiv, e.g., 1.0 mmol)

    • Aryl Bromide (1.2 equiv)

    • 
       (2.0 equiv, dried/finely ground)
      
  • Evacuate and backfill with Argon (x3).

3. Execution:

  • Add the Pre-activated Catalyst Solution (typically 2-5 mol% Pd loading) via syringe.

  • Add remaining solvent to reach 0.2 M concentration.

  • Heat to 100-110°C for 12-18 hours.

4. Work-up:

  • Cool to room temperature.[4] Filter through a pad of Celite (elute with EtOAc).[5]

  • Concentrate and purify via flash chromatography.[5]

    • Note: N1-aryl isomers are typically less polar (higher

      
      ) than N2-isomers on silica.
      

Protocol B: Intramolecular Cyclization (Regiospecific)

Target: Synthesis of N-arylindazoles where N1/N2 ambiguity must be eliminated, or when the aryl partner is sterically encumbered. Mechanism: Intramolecular C-N coupling of N-aryl-N-(2-halophenyl)hydrazines.

Workflow Diagram: Method Selection

Workflow Start Target: N-Arylindazole Decision Is the Indazole Core Already Synthesized? Start->Decision DeNovo Method B: De Novo Cyclization Decision->DeNovo No CheckRegio Is N1 Selectivity Sufficient? Decision->CheckRegio Yes Direct Method A: Direct Arylation CheckRegio->Direct Yes (>95% N1 needed) CheckRegio->DeNovo No (Need pure N2 or difficult subs)

Figure 2: Decision tree for selecting the appropriate synthetic route.

Step-by-Step Protocol

1. Precursor Synthesis (Hydrazine Formation):

  • React 1-bromo-2-fluorobenzene with the desired Aryl Hydrazine (

    
    ) via 
    
    
    
    (using DIPEA/DMSO, 100°C) to yield the N-aryl-N-(2-bromophenyl)hydrazine intermediate.

2. Intramolecular Pd-Catalyzed Cyclization:

  • Substrate: N-aryl-N-(2-bromophenyl)hydrazine (1.0 equiv).

  • Catalyst:

    
     (5 mol%).[6]
    
  • Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (7.5 mol%) or Xantphos.

  • Base:

    
     (1.5 equiv).
    
  • Solvent: Toluene (0.1 M).

3. Execution:

  • Mix solid reagents under Argon.

  • Add degassed Toluene.[7]

  • Heat at 100°C for 4-8 hours.

  • Observation: This reaction is generally faster than intermolecular coupling due to the entropic advantage of cyclization.

4. Result:

  • This yields the N1-arylindazole exclusively if the hydrazine linkage was established at the terminal nitrogen.

  • Note: To access N2-arylindazoles specifically, one would typically employ a copper-catalyzed Chan-Lam coupling on a pre-formed indazole (using boronic acids), as Pd-catalysis strongly favors N1. However, specific intramolecular condensation of o-haloacetophenones with aryl hydrazines can yield N2-isomers under specific acidic conditions, followed by Pd-coupling.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion (<20%) Catalyst PoisoningUse the Pre-activation protocol (Step 3.1). Switch to a bulkier ligand (BrettPhos).
Poor Regioselectivity (Mixture of N1/N2) Ligand Sterics too lowSwitch from

or BINAP to Xantphos . The wide bite angle enforces the geometry required for N1 selectivity.
Dehalogenation of Aryl Halide

-Hydride Elimination
Avoid alcoholic solvents. Ensure solvent is strictly anhydrous. Lower temperature to 80°C and extend time.
Starting Material Remains Base InsolubilitySwitch from

to

or use soluble organic bases (LiHMDS) if functional groups allow.

References

  • Buchwald-Hartwig Coupling of Indazoles (N1-Selectivity)

    • Ueda, S., Su, M., & Buchwald, S. L. (2012).[2] Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society.[2]

    • [2]

  • Ligand Effects on C-N Coupling

    • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
  • Intramolecular Cyclization Strategies

    • Vera, K., et al. (2018). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation. Beilstein Journal of Organic Chemistry.
  • Mechanistic Reviews of Indazole Reactivity

    • Gaonkar, S. L., & Kekare, M. B. (2019). Synthesis and Pharmacological Properties of Indazoles: A Review.

Sources

Using 4-(1H-indazol-1-yl)benzoic acid as a linker in metal-organic frameworks (MOFs)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the engineering of Metal-Organic Frameworks (MOFs) utilizing 4-(1H-indazol-1-yl)benzoic acid as a primary linker. This guide is designed for researchers in reticular chemistry and materials science, focusing on the synthesis, characterization, and application of this specific nitrogen-rich, heterotopic ligand.

Introduction & Strategic Value

4-(1H-indazol-1-yl)benzoic acid (IZB) is a bifunctional, asymmetric ligand that bridges the gap between rigid linear dicarboxylates and flexible N-donor linkers. Unlike the more common imidazole analogs, the indazole moiety introduces a fused benzene ring, conferring unique electronic properties (enhanced luminescence) and steric bulk that influences pore topology.

Key Ligand Attributes:
  • Coordination Geometry: Heterotopic. It possesses a hard oxygen donor (carboxylate) and a borderline soft nitrogen donor (N2 of the indazole ring). The N1 position is blocked by the phenyl linkage, forcing coordination through the N2 site, creating a bent "V-shaped" or "step" geometry (approx. 140–150° angle).

  • Electronic Function: The indazole ring acts as a fluorophore. When coordinated to

    
     metals (e.g., Zn(II), Cd(II)), it facilitates Ligand-to-Metal Charge Transfer (LMCT) or intraligand emission, making it ideal for luminescent sensing.
    
  • Chemical Stability: The N-C bond formed between the indazole and the benzoic acid is robust, resisting hydrolysis under solvothermal conditions.

Part 1: Ligand Synthesis Protocol

Objective: Synthesize high-purity 4-(1H-indazol-1-yl)benzoic acid starting from 1H-indazole and 4-iodobenzoic acid ester.

Reaction Mechanism (Ullmann Coupling)

Direct coupling to the acid is possible but often results in lower yields due to copper salt interference with the free carboxylic acid. The ester route is preferred for purity.

Reaction Scheme:

  • Coupling: 1H-Indazole + Methyl 4-iodobenzoate

    
     Methyl 4-(1H-indazol-1-yl)benzoate.
    
  • Hydrolysis: Methyl ester

    
     4-(1H-indazol-1-yl)benzoic acid.
    
Experimental Procedure

Step A: Ullmann Coupling

  • Reagents:

    • 1H-Indazole (1.0 eq, 10 mmol)

    • Methyl 4-iodobenzoate (1.1 eq, 11 mmol)

    • Copper(I) Iodide (CuI) (0.1 eq)

    • L-Proline (0.2 eq) (Ligand for Cu)

    • 
       (2.0 eq) (Base)
      
    • DMSO (Dimethyl sulfoxide) (anhydrous, 20 mL)

  • Process:

    • Charge a Schlenk flask with solid reagents. Evacuate and backfill with

      
       (3 times).
      
    • Add DMSO via syringe.

    • Heat to 110 °C for 24 hours under inert atmosphere.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The starting indazole spot should disappear.

  • Workup:

    • Cool to room temperature. Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).

    • Wash organic layer with brine, dry over

      
      , and concentrate.
      
    • Purify via column chromatography (Silica gel, Hexane/EtOAc gradient).[1]

Step B: Hydrolysis

  • Dissolve the intermediate ester in Methanol (30 mL) and THF (10 mL).

  • Add 2M NaOH (aq) (10 mL). Reflux at 70 °C for 4 hours.

  • Cool and acidify to pH 3 with 1M HCl. The product will precipitate as a white/off-white solid.

  • Filter, wash with cold water, and dry in a vacuum oven at 60 °C.

Yield Expectation: 75–85% overall. Validation:


 NMR (DMSO-

) should show disappearance of the methyl ester singlet (~3.8 ppm) and appearance of the -COOH proton (~13.0 ppm).

Part 2: MOF Assembly Protocol

Objective: Solvothermal synthesis of a Zn(II)-based MOF (Zn-IZB) for luminescent applications.

Synthesis Strategy

We utilize a Solvothermal Modulation approach. Zn(II) is selected to prevent fluorescence quenching (unlike paramagnetic Cu or Co). DEF (Diethylformamide) is used for its higher boiling point and slow decomposition into diethylamine, which acts as a base to deprotonate the ligand slowly, improving crystallinity.

Protocol Steps

Reagents:

  • 
     (0.1 mmol)
    
  • 4-(1H-indazol-1-yl)benzoic acid (IZB) (0.1 mmol)

  • Solvent: DEF/Ethanol (3:1 v/v, 4 mL)

  • Modulator: Acetic Acid (2 drops, optional for crystal size control)

Workflow:

  • Dissolution: Dissolve the IZB ligand in the solvent mixture by sonication (10 mins). Add the Zinc salt and stir until clear.

  • Sealing: Transfer to a 20 mL Teflon-lined stainless steel autoclave. Fill rate should be ~20-30%.

  • Heating Profile:

    • Ramp: 1 °C/min to 100 °C .

    • Dwell: 72 hours.

    • Cool: 0.1 °C/min to Room Temp (Slow cooling is critical for single crystals).

  • Harvesting:

    • Filter the colorless block crystals.

    • Wash with fresh Ethanol (3x) to remove unreacted ligand.

    • Solvent Exchange: Soak in Ethanol for 3 days (refreshing daily) to remove pore-trapped DEF.

Visualization of Workflow

MOF_Synthesis Start Precursors (Zn Salt + IZB Ligand) Mix Solvothermal Mixing (DEF/EtOH) Start->Mix Sonication Heat Heating (100°C, 72h) Mix->Heat Autoclave Cool Slow Cooling (0.1°C/min) Heat->Cool Crystallization Wash Solvent Exchange (Ethanol, 3 days) Cool->Wash Filtration Activate Activation (Vacuum, 100°C) Wash->Activate Guest Removal Product Zn-IZB MOF (Crystalline Solid) Activate->Product

Caption: Step-by-step solvothermal synthesis and activation workflow for Zn-IZB MOFs.

Part 3: Characterization & Data Interpretation

Standard Characterization Table
TechniqueParameterExpected Outcome / Causality
PXRD

range: 5–50°
Sharp peaks at low angles (<10°) indicate large unit cell/porosity. Compare with simulated pattern from single crystal data.
TGA 30–800 °C,

Stage 1 (30-150°C): Weight loss of guest solvents (EtOH). Stage 2 (>350°C): Decomposition of the indazole linker. High stability is expected due to the aromatic backbone.
FT-IR 4000–400 cm

Shift in C=O: Carboxylate stretch shifts from ~1680 cm

(free acid) to ~1600 cm

(coordinated), confirming Zn-O bonding.
PL Excitation ~330 nmEmission: Strong blue/green emission (~400-450 nm). Intensity should be higher than free ligand due to "Antenna Effect" and rigidification of the framework.
Self-Validating the Structure
  • The "Acid Test": Digest 5 mg of MOF in dilute DCl/DMSO-

    
    . Run 
    
    
    
    NMR.
    • Result: You should recover the intact ligand spectrum. If the spectrum is messy, the ligand decomposed during synthesis (temperature too high).

  • The "Solvent Check": TGA must show a distinct step for solvent loss before framework collapse. If the curve is continuous, the pores may be blocked or the structure is non-porous (dense phase).

Part 4: Applications

Luminescent Sensing (Nitroaromatics)

The electron-rich indazole ring makes the MOF an electron donor. In the presence of electron-deficient nitroaromatics (e.g., nitrobenzene, TNP), Photo-induced Electron Transfer (PET) occurs, quenching the fluorescence.

Protocol:

  • Disperse 2 mg of activated MOF powder in 3 mL solvent (water or ethanol).

  • Record initial fluorescence intensity (

    
    ).
    
  • Titrate with analyte solution (1 mM stock).

  • Plot Stern-Volmer graph:

    
    .
    
    • Target:

      
       indicates high sensitivity.
      
Gas Separation ( )

The uncoordinated Nitrogen (if N1 is blocked, N2 binds Zn; however, if the synthesis mode leaves a nitrogen accessible or creates a polar pore surface) enhances


 affinity via dipole-quadrupole interactions.
  • Experiment: Measure adsorption isotherms at 273 K and 298 K.

  • Analysis: Use Ideal Adsorbed Solution Theory (IAST) to calculate selectivity. The polar indazole moiety typically improves

    
     uptake relative to pure benzene-dicarboxylate linkers.
    

Diagram: Sensing Mechanism Pathway

Sensing_Mechanism Excitation UV Excitation (330 nm) MOF_State MOF Excited State (Zn-IZB*) Excitation->MOF_State Absorption Emission Fluorescence (Blue Light) MOF_State->Emission No Analyte Quenching Electron Transfer (PET Process) MOF_State->Quenching Analyte Present Analyte Analyte (Nitroaromatic) Analyte->Quenching Diffusion into Pores Dark Non-Radiative Decay Quenching->Dark

Caption: Mechanism of fluorescence quenching in Zn-IZB MOFs upon exposure to nitroaromatic explosives.

References

  • Ligand Synthesis & Chemistry

    • Synthesis of 4-(1H-imidazol-1-yl)benzoic acid (Analogous Protocol): "4-(1H-IMIDAZOL-1-YL)BENZOIC ACID synthesis." ChemicalBook. Link

    • Indazole Chemistry: "Indazole – an emerging privileged scaffold: synthesis and its biological significance."[2] RSC Advances. Link

  • MOF Synthesis & Properties

    • Zn-Benzoic Acid MOFs: "Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid." PubMed Central. Link

    • Luminescent Indazole MOFs: "Interpenetrated Luminescent Metal-Organic Frameworks based on 1H-Indazole-5-carboxylic Acid." ResearchGate.[3][4] Link

  • Crystallographic Data (Analogs)

    • Crystal Structure of 4-(Imidazol-1-yl)benzoic acid: "4-(Imidazol-1-yl)benzoic acid."[1][3][5] Acta Crystallographica Section E. Link

Sources

In vitro assays involving 4-(1H-indazol-1-yl)benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening and Validation of 4-(1H-indazol-1-yl)benzoic Acid Derivatives as ERR


 Inverse Agonists 

Introduction & Scientific Rationale

The 4-(1H-indazol-1-yl)benzoic acid scaffold represents a privileged structure in the design of inverse agonists for the Estrogen-Related Receptor Alpha (ERR


; NR3B1) . Unlike classical estrogen receptors, ERR

is an orphan nuclear receptor that does not bind natural ligands. Instead, it relies on constitutive interactions with co-activators, primarily PGC-1

(Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-alpha), to drive the transcription of genes regulating mitochondrial biogenesis, oxidative phosphorylation, and fatty acid oxidation.

In pathological states such as breast cancer (specifically HER2+ and triple-negative subtypes) and metabolic disorders, ERR


 activity is often upregulated. Derivatives of 4-(1H-indazol-1-yl)benzoic acid function as inverse agonists .[1] They bind to the ERR

Ligand Binding Domain (LBD), inducing a conformational change that displaces PGC-1

and recruits co-repressors (e.g., RIP140), thereby silencing mitochondrial metabolic programs required for tumor growth.

This guide details the critical assay cascade required to validate these derivatives, moving from biochemical affinity to phenotypic metabolic impact.

Mechanism of Action & Assay Logic

The following diagram illustrates the molecular mechanism targeted by these assays. The indazole derivative acts as a "molecular wedge," disrupting the protein-protein interaction (PPI) between ERR


 and PGC-1

.

ERR_Mechanism ERR ERRα (Constitutive Active) Complex Active Transcription Complex ERR->Complex + PGC-1α Inactive Inactive Conformation (Helix 12 Displacement) ERR->Inactive Conformational Change PGC PGC-1α (Co-activator) PGC->Complex GeneOn Mitochondrial Biogenesis (ON) Complex->GeneOn Binds ERRE DNA Indazole Indazole Derivative (Inverse Agonist) Indazole->ERR Binds LBD Inactive->PGC Displaces GeneOff Metabolic Repression (OFF) Inactive->GeneOff Recruits Co-repressors

Caption: Mechanism of Action: Indazole derivatives displace PGC-1


 from ERR

, silencing mitochondrial gene expression.

Compound Management & Solubility

The benzoic acid moiety at the 4-position of the phenyl ring is critical for forming salt bridges within the ERR


 binding pocket (typically interacting with Lysine residues). However, this group introduces specific solubility challenges.
  • Solubility Profile: These derivatives are generally lipophilic but possess an ionizable carboxylic acid (pKa ~4.2).

  • Stock Preparation: Dissolve neat powder in 100% DMSO to a concentration of 10 mM. Avoid storing in aqueous buffers at acidic pH, as the protonated acid form may precipitate.

  • Assay Buffer Compatibility: For biochemical assays, ensure the final buffer pH is near 7.4. At this pH, the benzoate anion is the dominant species, which improves solubility and mimics the physiological binding state.

Protocol 1: TR-FRET Coactivator Displacement Assay (Biochemical)

Objective: To determine the IC


 of the derivative by measuring its ability to disrupt the interaction between the ERR

-LBD and a PGC-1

peptide.[2]

Principle: This assay uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[2][3][4][5] A Terbium (Tb)-labeled anti-GST antibody binds to GST-tagged ERR


.[4] A Fluorescein-labeled PGC-1

peptide acts as the acceptor.[2][6] When bound, energy transfers from Tb to Fluorescein. An inverse agonist disrupts this complex, causing a decrease in the FRET signal (520 nm/495 nm ratio).[2]

Reagents:

  • Protein: Recombinant Human ERR

    
     LBD, GST-tagged (e.g., Invitrogen PV4664).
    
  • Tracer: Fluorescein-PGC-1

    
     coactivator peptide (Sequence: EAEEPSLLKKLLLAPANTQ).
    
  • Detection: LanthaScreen™ Tb-anti-GST Antibody.[6]

  • Buffer: TR-FRET Coregulator Buffer D (Proprietary or 50 mM HEPES pH 7.5, 100 mM NaCl, 0.05% NP-40, 1 mM DTT).

Step-by-Step Procedure:

  • Compound Dilution:

    • Prepare a 10-point dose-response curve of the indazole derivative in 100% DMSO (starting at 1 mM, 3-fold serial dilution).

    • Dilute these stocks 1:100 into the Assay Buffer to create a 2x working solution (2% DMSO).

  • Master Mix Preparation:

    • Mix A (Receptor): Dilute GST-ERR

      
       to 10 nM (2x final concentration) in Assay Buffer.
      
    • Mix B (Detection): Dilute Tb-anti-GST antibody (4 nM) and Fluorescein-PGC-1

      
       peptide (400 nM) in Assay Buffer.
      
  • Plate Loading (384-well Low Volume Black Plate):

    • Add 10 µL of diluted Compound (from Step 1).

    • Add 5 µL of Mix A (ERR

      
       Protein).
      
    • Pre-incubation: Incubate for 15 minutes at Room Temperature (RT) to allow the compound to bind the receptor LBD.

    • Add 5 µL of Mix B (Detection Reagents).

  • Incubation & Readout:

    • Seal plate and incubate for 1 hour at RT in the dark.

    • Read on a TR-FRET compatible reader (e.g., EnVision or Tecan).

    • Settings: Excitation 340 nm; Emission 1 (Donor) 495 nm; Emission 2 (Acceptor) 520 nm.[2][3][4] Delay: 100 µs.

  • Data Analysis:

    • Calculate Ratio:

      
      .
      
    • Plot Ratio vs. log[Compound] to determine IC

      
      .
      
    • Validation: Z' factor must be > 0.5. Reference compound XCT-790 should show IC

      
       ~300-500 nM.
      

Protocol 2: Cell-Based Luciferase Reporter Assay (Functional)

Objective: To verify that the biochemical binding translates to transcriptional repression in a cellular context.

System: HEK293T cells co-transfected with a GAL4-ERR


 fusion construct and a GAL4-UAS-Luciferase reporter. This system isolates the LBD activity of ERR

from other cellular factors.

Reagents:

  • Cell Line: HEK293T (ATCC CRL-3216).

  • Plasmids: pGAL4-hERR

    
    -LBD (Receptor), pGL4.35[luc2P/9XGAL4/Hygro] (Reporter).
    
  • Control: XCT-790 (Positive Control Inverse Agonist).

  • Detection: Dual-Glo® Luciferase Assay System (Promega).

Step-by-Step Procedure:

  • Transfection (Day 1):

    • Seed HEK293T cells in a 10 cm dish to reach 70% confluency.

    • Transfect using Lipofectamine 3000 with a 1:5 ratio of Receptor Plasmid to Reporter Plasmid.

  • Seeding (Day 2):

    • 24 hours post-transfection, trypsinize cells.

    • Resuspend in phenol-red free DMEM + 10% Charcoal-Stripped FBS (to remove endogenous hormones).

    • Plate 10,000 cells/well in a 96-well white-walled tissue culture plate.

  • Treatment (Day 2 - 4 hours post-seeding):

    • Prepare compound dilutions in culture media (0.1% DMSO final).

    • Treat cells with the indazole derivatives (0.01 µM – 10 µM).

    • Include "Vehicle Only" (DMSO) as the 100% Activity control (Constitutive Activity).

    • Include "XCT-790" (5 µM) as the 0% Activity control (Max Repression).

  • Incubation:

    • Incubate for 18–24 hours at 37°C, 5% CO

      
      .
      
  • Detection (Day 3):

    • Add equal volume of Dual-Glo® Reagent to culture media.

    • Incubate 10 mins. Read Firefly Luminescence.

    • (Optional) Add Stop & Glo® Reagent to read Renilla (if used for normalization).

Data Presentation:

Compound IDConcentration (µM)Relative Luminescence Units (RLU)% Repression
DMSO (Vehicle)-1,500,0000%
XCT-790 (Control)5.0150,00090%
Indazole-4a 0.11,450,0003%
Indazole-4a 1.0600,00060%
Indazole-4a 10.0180,00088%

Protocol 3: Phenotypic Validation (Seahorse XF Analysis)

Objective: To confirm that transcriptional repression leads to the expected metabolic phenotype: reduced mitochondrial respiration.

Method: Seahorse XF Cell Mito Stress Test. Cell Model: MDA-MB-231 (Triple Negative Breast Cancer) or MCF-7 cells.[2]

  • Seeding: Plate cells (20,000/well) in XF96 cell culture microplates.

  • Treatment: Treat with Indazole derivative (at IC

    
     derived from luciferase assay) for 24 hours  prior to the assay. Note: Metabolic remodeling takes time; acute treatment during the assay run is insufficient.
    
  • Assay Run:

    • Replace media with XF Assay Media (pH 7.4, unbuffered).

    • Inject Oligomycin (ATP Synthase inhibitor).

    • Inject FCCP (Uncoupler).

    • Inject Rotenone/Antimycin A (Complex I/III inhibitors).

  • Result: A potent ERR

    
     inverse agonist will significantly reduce Basal Respiration  and Maximal Respiration  compared to DMSO control, mimicking the effect of PGC-1
    
    
    
    knockdown.

References

  • Busch, B. B., et al. (2004). "Identification of a Selective Inverse Agonist for the Orphan Nuclear Receptor Estrogen-Related Receptor Alpha." Journal of Medicinal Chemistry, 47(23), 5593–5596.

  • Willy, P. J., et al. (2004). "Regulation of PPARgamma Coactivator 1alpha (PGC-1alpha) Signaling by an Estrogen-Related Receptor Alpha (ERRalpha) Ligand." Proceedings of the National Academy of Sciences, 101(24), 8912–8917.

  • Thermo Fisher Scientific. "LanthaScreen™ TR-FRET Estrogen Receptor Alpha Coactivator Assay Protocol." User Guide.

  • Patch, R. J., et al. (2011). "Identification of Novel, Orally Active Estrogen-Related Receptor-Alpha (ERRalpha) Inverse Agonists." Journal of Medicinal Chemistry, 54(3), 788–808.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-(1H-indazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals facing challenges with the removal of residual palladium from 4-(1H-indazol-1-yl)benzoic acid. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure your active pharmaceutical ingredient (API) meets the stringent purity requirements for downstream applications.

Introduction: The Challenge of Palladium Removal

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the efficient construction of complex molecules like 4-(1H-indazol-1-yl)benzoic acid. However, these powerful methods introduce a significant downstream challenge: the removal of the palladium catalyst from the final product.[1][2] Residual palladium is not only a potential catalyst for unwanted side reactions in subsequent steps but is also a toxic impurity that is strictly regulated by health authorities.[3][4][5]

The structure of 4-(1H-indazol-1-yl)benzoic acid, with its nitrogen-containing indazole ring and carboxylic acid moiety, presents a particular purification challenge. These functional groups can act as ligands, strongly coordinating to palladium species and making their removal by traditional methods like simple filtration or crystallization inefficient.[6][7] This guide provides a systematic approach to overcoming these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove residual palladium from my API?

The removal of palladium is mandated by global regulatory bodies. Elemental impurities, including palladium, offer no therapeutic benefit and can pose a toxicological risk to patients.[8] The International Council for Harmonisation (ICH) Q3D guideline for elemental impurities provides specific Permitted Daily Exposure (PDE) limits that all pharmaceutical products must adhere to.[3][4][5][9] For palladium, an oral PDE of 100 µ g/day is established, which often translates to a concentration limit of 10 ppm or less in the final API, depending on the maximum daily dose of the drug.[10]

Q2: What are the primary methods for removing palladium catalysts?

A variety of techniques exist, each with its own advantages and disadvantages. The most common methods include:

  • Adsorption using Scavengers: These are solid-supported materials (often silica or polymer-based) functionalized with groups that have a high affinity for palladium, such as thiols, thioureas, or amines.[1][6][11][12] This is often the most effective and selective method.[1]

  • Activated Carbon Treatment: Activated carbon can adsorb palladium species onto its porous surface.[13][14] It is a cost-effective but often less selective method, which can lead to product loss.[15][16]

  • Crystallization: This can be effective, particularly when combined with additives like N-acetylcysteine that help keep palladium in the mother liquor.[6] However, for molecules that chelate palladium strongly, crystallization can sometimes concentrate the metal within the crystal lattice.[1]

  • Chromatography: While standard column chromatography can remove a significant portion of palladium, it is often insufficient to reach the low ppm levels required by regulators.[17][18]

Q3: How do I choose the best palladium removal method for 4-(1H-indazol-1-yl)benzoic acid?

The choice of method is highly dependent on the specific palladium species present and the properties of your compound.[19] Given that 4-(1H-indazol-1-yl)benzoic acid contains nitrogen heterocycles, which can coordinate to palladium, metal scavengers are the recommended first choice . Thiol-based scavengers are particularly effective due to the strong affinity between the soft sulfur atom and the soft palladium metal center. Activated carbon can be a good secondary option, but optimization is required to prevent product loss.

Q4: How can I accurately measure the amount of residual palladium in my sample?

The industry standard for quantifying trace metals in APIs is Inductively Coupled Plasma Mass Spectrometry (ICP-MS) .[6][20] This technique offers the high sensitivity and specificity required to detect palladium at the parts-per-million (ppm) or even parts-per-billion (ppb) level. While other methods exist, ICP-MS is the definitive technique for final quality control and regulatory submissions.[6]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Workflow for Palladium Removal

The following diagram outlines a general workflow for purifying 4-(1H-indazol-1-yl)benzoic acid after a palladium-catalyzed reaction.

G cluster_0 Post-Reaction Work-Up cluster_1 Primary Purification cluster_2 Analysis & Decision cluster_3 Scavenging Step A Crude Reaction Mixture B Aqueous Work-up / Extraction A->B C Crystallization / Flash Chromatography B->C D Quantify Pd via ICP-MS C->D E Pd > 10 ppm? D->E F Treat with Metal Scavenger (e.g., Thiol-Silica) E->F Yes I Final API (Pd < 10 ppm) E->I No G Filter to Remove Scavenger F->G H Concentrate Solution G->H H->D Re-analyze

Caption: General workflow for palladium removal from API synthesis.

Problem 1: Residual palladium remains high (>50 ppm) after crystallization and/or column chromatography.

  • Symptoms: ICP-MS analysis of your isolated solid shows palladium levels are well above the acceptable ICH limit of 10 ppm.[10]

  • Root Cause Analysis: This is a common issue with nitrogen-containing APIs. The indazole nitrogen and/or the carboxylate in your molecule are likely forming stable complexes with palladium species, making them co-elute with your product during chromatography or co-crystallize. Standard purification methods alone are often insufficient for this class of compounds.[18]

  • Solution: Implement a Dedicated Scavenging Step.

    • Select a Scavenger: Thiol-functionalized silica scavengers are highly recommended as a starting point. Their high selectivity minimizes product loss while effectively capturing a range of palladium species.[11]

    • Screening: Before committing to a large-scale treatment, screen a few different scavengers (e.g., thiol-based, thiourea-based, and amine-based) on a small scale to find the most effective one for your specific process stream.

    • Execute Scavenging: Treat a solution of your impure product with the chosen scavenger. The process is typically a simple slurry and filtration, making it easy to implement.[2]

Problem 2: Significant product loss is observed after treatment with activated carbon.

  • Symptoms: Your final isolated yield is substantially lower after using activated carbon for palladium removal.

  • Root Cause Analysis: Activated carbon is a non-specific adsorbent.[15] The polar nature of 4-(1H-indazol-1-yl)benzoic acid can cause it to adsorb onto the carbon surface along with the palladium, leading to significant yield loss.[16]

  • Solutions:

    • Optimize Carbon Loading: Reduce the weight-percent of activated carbon used. Start with a small amount (e.g., 5 wt%) and incrementally increase it, monitoring both palladium removal and product yield at each step.

    • Change Solvent: The choice of solvent can dramatically affect non-specific binding. If your product is highly soluble, it is more likely to remain in the solution phase. Experiment with different solvents to find a system where palladium adsorption is maximized and product adsorption is minimized.

    • Switch to a Selective Scavenger: This is often the best solution. A highly selective scavenger, like thiol-functionalized silica, will bind preferentially to palladium and is much less likely to adsorb your product, thus preserving your yield.[12]

Problem 3: The chosen metal scavenger is not effective.

  • Symptoms: ICP-MS analysis shows little to no reduction in palladium levels after treatment with a scavenger.

  • Root Cause Analysis & Troubleshooting Flowchart: Several factors could be at play, from using the wrong type of scavenger to suboptimal reaction conditions. The flowchart below guides you through the troubleshooting process.

G Start High Pd After Scavenging Q1 Was scavenger type screened? Start->Q1 A1 Screen different scavengers (Thiol, Thiourea, Amine) Q1->A1 No Q2 Is scavenger amount sufficient? Q1->Q2 Yes End Re-analyze Pd Level A1->End A2 Increase scavenger equivalents (Start with 5-10 eq. to Pd) Q2->A2 No Q3 Are conditions optimal? Q2->Q3 Yes A2->End A3 Increase time and/or temperature (e.g., 40-50°C, 4-16h) Q3->A3 No Q3->End Yes (Consult Specialist) A3->End

Caption: Troubleshooting flowchart for ineffective palladium scavenging.

Experimental Protocols & Data

Table 1: Comparison of Palladium Removal Methods
MethodTypical EfficiencyAdvantagesDisadvantagesSuitability for 4-(1H-indazol-1-yl)benzoic acid
Thiol Scavenger Resins Very High (>99%)High selectivity for palladium, low product loss, simple filtration removal.[11][12]Higher initial cost compared to carbon.[15]Excellent
Activated Carbon High (80-99%)Cost-effective, readily available.[13][14]Can lead to significant product loss due to non-specific adsorption.[15][16]Good (with optimization)
Crystallization VariableCan be effective and scalable.May be ineffective if the product strongly chelates palladium; can concentrate impurities.[1]Moderate (as a primary step)
Column Chromatography Low to MediumReadily available equipment; removes other impurities simultaneously.Often insufficient to reach <10 ppm levels for this type of compound.[17][18]Poor (as a sole method)
Protocol 1: Screening of Palladium Scavengers
  • Preparation: Prepare four identical vials, each containing a solution of your impure 4-(1H-indazol-1-yl)benzoic acid in a suitable solvent (e.g., THF, Ethyl Acetate) at a known concentration. Reserve one vial as the untreated control.

  • Addition of Scavengers: To the other three vials, add different types of scavengers (e.g., Scavenger A: Thiol-Silica, Scavenger B: Thiourea-Silica, Scavenger C: Amine-Silica). Use a consistent loading, typically 5-10 equivalents relative to the initial amount of palladium catalyst used.

  • Agitation: Stir all four vials at room temperature for 4-16 hours.

  • Sampling & Analysis: Filter each sample to remove the scavenger. Dilute a small aliquot of the filtrate from each vial and the control, and submit for ICP-MS analysis to determine the final palladium concentration.

  • Evaluation: Compare the results to identify the most effective scavenger.

Table 2: Example Scavenger Screening Data
TreatmentInitial Pd (ppm)Final Pd (ppm)% Removal
Control (No Scavenger) 1501481.3%
Thiol-Functionalized Silica 150< 2 >98.7%
Thiourea-Functionalized Silica 1502583.3%
Amine-Functionalized Silica 1507252.0%

Data is representative and will vary based on specific reaction conditions.

Protocol 2: Bulk Palladium Removal with Optimized Scavenger
  • Dissolution: Dissolve the entire batch of impure 4-(1H-indazol-1-yl)benzoic acid in a suitable solvent (10-20 volumes).

  • Scavenger Addition: Add the optimized scavenger (e.g., Thiol-Functionalized Silica, 5-10 eq.) to the solution.

  • Agitation: Stir the resulting slurry at the optimized temperature (room temperature or slightly elevated, e.g., 40 °C) for the optimized time (4-16 hours).

  • Filtration: Filter the slurry through a pad of Celite® to remove the scavenger. Wash the filter cake thoroughly with the same solvent to ensure complete recovery of the product.

  • Isolation: Combine the filtrate and washes. Remove the solvent under reduced pressure to yield the purified product.

  • Final QC: Submit a sample of the final batch for ICP-MS analysis to confirm that the residual palladium level is below the required limit (e.g., <10 ppm).

References

  • Arbor Assays. (2017, July 31).
  • European Medicines Agency. (n.d.). ICH Q3D Elemental impurities - Scientific guideline. Retrieved from [Link]

  • Merck/PITT Collaboration. (n.d.).
  • Intertek. (n.d.). ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment. Retrieved from [Link]

  • Element. (2025, July 10). Elemental Impurities Testing in Pharmaceuticals (ICH Q3D Guidelines).
  • ICH. (2022, April 26). Guideline for Elemental Impurities Q3D(R2). Retrieved from [Link]

  • West Pharmaceutical Services. (n.d.). ICH Q3D Elemental Impurities – What are the Requirements? Retrieved from [Link]

  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Retrieved from [Link]

  • Koide, K., et al. (n.d.). Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. PMC. Retrieved from [Link]

  • ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily? Retrieved from [Link]

  • ACS Medicinal Chemistry Letters. (n.d.). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. Retrieved from [Link]

  • Johnson Matthey Technology Review. (n.d.). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Retrieved from [Link]

  • ACS Publications. (2024, May 28). Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubMed. (2023, December 1). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. Retrieved from [Link]

  • Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division. Retrieved from [Link]

  • ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Retrieved from [Link]

  • Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts Activated Carbon Business Division. Retrieved from [Link]

  • MDPI. (2023, April 28). Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds. Retrieved from [Link]

  • Reddit. (2025, September 19). Your trick to remove residual palladium. r/Chempros. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. Retrieved from [Link]

  • PMC. (2022, January 20). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. Retrieved from [Link]

  • BenchChem. (2025). Palladium Catalyst Removal: A Technical Support Guide for Researchers.
  • BenchChem. (2025). Removal of catalyst residues from [(1E,3E)-4-Chloro-1,3-butadienyl]benzene.
  • BenchChem. (2025).

Sources

Technical Support Center: Solubility Optimization for 4-(1H-indazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SOL-IND-04 Subject: Troubleshooting precipitation and assay variability for 4-(1H-indazol-1-yl)benzoic acid Status: Open Assigned Specialist: Senior Application Scientist, Bio-Assay Division[1]

Executive Summary & Compound Profile

User Query: "I am observing white precipitates when diluting my 10 mM DMSO stock of 4-(1H-indazol-1-yl)benzoic acid into cell culture media. My IC50 curves are erratic. How do I fix this?"

Technical Diagnosis: The compound 4-(1H-indazol-1-yl)benzoic acid presents a classic "brick-dust" solubility profile.[1] It possesses a biphasic nature:[2]

  • Lipophilic Domain: The indazole-phenyl scaffold drives high LogP (hydrophobicity) and

    
     stacking (aggregation).[1]
    
  • Ionizable Domain: The carboxylic acid tail (

    
    ) allows for solubility only when fully deprotonated.[1]
    

The Failure Mode: When you dilute a high-concentration DMSO stock (organic) into neutral aqueous media (pH 7.4), the local environment transiently forces the compound into a supersaturated state. The lipophilic indazole rings aggregate faster than the carboxylic acid can ionize and solvate, leading to "crashing out" (precipitation).

Critical Decision Framework (Workflow)

Before proceeding with protocols, determine your solubility strategy using the logic gate below.

SolubilityLogic Start Start: Assay Type? CellFree Enzymatic / Cell-Free Start->CellFree CellBased Cell-Based / In Vivo Start->CellBased pH_Check Can you adjust pH > 7.5? CellFree->pH_Check Conc_Check Target Concentration? CellBased->Conc_Check SimpleBuffer Use Tris/HEPES pH 8.0 + 0.05% Tween-20 pH_Check->SimpleBuffer Yes Cosolvent Use 5% DMSO or PEG400 Co-solvent pH_Check->Cosolvent No (Strict pH 7.4) LowConc < 10 µM Conc_Check->LowConc HighConc > 10 µM Conc_Check->HighConc DirectDil Protocol A: Stepwise Dilution LowConc->DirectDil Complexation Protocol B: Cyclodextrin Complexation HighConc->Complexation

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on assay constraints.

Standard Operating Procedures (SOPs)

Protocol A: The "Stepwise" Dilution (For <10 µM targets)

Use this for standard potency assays where the compound is moderately potent.

The Logic: Avoids the "solvent shock" of dropping 100% DMSO into 100% water.

  • Prepare Stock: Dissolve compound in anhydrous DMSO to 10 mM .

    • Tip: Sonicate for 5 minutes. If the solution is not perfectly clear, warm to 37°C.

  • Intermediate Dilution (The Critical Step):

    • Prepare an intermediate tube with culture media + 2% DMSO .

    • Dilute your 10 mM stock 1:10 into this intermediate tube.

    • Result: 1 mM compound in ~10% DMSO.[1]

    • Why: This lowers the kinetic barrier to precipitation.[1]

  • Final Dilution:

    • Dilute the intermediate solution into your final assay plate to reach 10 µM (final DMSO will be 0.1%).[1]

Protocol B: Cyclodextrin "Rescue" Formulation (For >10 µM or In Vivo)

Use this when you see precipitation despite Protocol A.[1]

The Logic: Hydroxypropyl-


-cyclodextrin (HP-

-CD) creates a hydrophobic "bucket" that shields the indazole ring from water, while the hydrophilic exterior keeps the complex soluble.[1]

Materials:

  • HP-

    
    -CD (e.g., Kleptose® or Trappsol®).[1]
    
  • HEPES Buffer (pH 7.4 - 8.0).[1]

Workflow:

  • Prepare Vehicle: Dissolve 20% (w/v) HP-

    
    -CD in HEPES buffer.[1] Filter sterilize (0.22 µm).
    
  • Solubilize Compound:

    • Add 10 mM DMSO stock compound to a sterile tube.[1]

    • Add the 20% CD vehicle slowly while vortexing.

    • Incubate at 37°C with shaking for 30 minutes.

  • Validation: Centrifuge at 10,000 x g for 5 minutes. Measure concentration of the supernatant via UV-Vis (absorbance at 280-300 nm) to confirm no loss of compound.[1]

Troubleshooting & FAQs

Q1: Why does my compound precipitate in PBS but not in Tris buffer?

A: This is likely due to the Common Ion Effect and pH stability.

  • Mechanism: PBS (Phosphate Buffered Saline) contains high concentrations of sodium and potassium.[1] While 4-(1H-indazol-1-yl)benzoic acid is an organic acid, the presence of high ionic strength can "salt out" organic anions [1].[1]

  • Solution: Switch to 50 mM Tris-HCl or HEPES (pH 8.0) . The organic amine structure of Tris/HEPES acts as a better counter-ion for the benzoic acid moiety than inorganic sodium, stabilizing the salt form.

Q2: I see "micro-aggregates" under the microscope. Does this matter?

A: Yes, critically. Micro-aggregates cause Pan-Assay Interference (PAINS) .[1] The aggregates sequester enzyme targets non-specifically, leading to false-positive inhibition (steep Hill slopes > 1.5 in IC50 curves) [2].

  • Fix: Add a non-ionic detergent.[1] Include 0.01% Triton X-100 or 0.05% Tween-20 in your assay buffer. This disrupts promiscuous aggregates without denaturing proteins.[1]

Q3: Can I freeze the aqueous dilutions?

A: No. Upon freezing, water crystallizes first, effectively concentrating the drug and salts in the remaining liquid phase (freeze-concentration). This forces the compound to precipitate.[1][2][3][4] When thawed, the redissolution kinetics of the crystalline solid are too slow to return to solution.

  • Rule: Always prepare aqueous dilutions fresh from the DMSO stock.

Physicochemical Data Reference

ParameterValue (Approx.)Implication for Assay
MW ~238.24 g/mol Small molecule, diffuses rapidly.[1]
cLogP ~3.2 - 3.8Highly lipophilic.[1] Requires carrier (BSA/Cyclodextrin) in media.[1]
pKa (Acid) 4.2 - 4.5Anionic at pH 7.[1]4. Do not use acidic buffers (pH < 5).
H-Bond Donors 1 (COOH)Dimerizes in non-polar solvents.[1]
Solubility (PBS) < 10 µMHigh Risk of precipitation in standard media.[1]

Mechanism of Failure Visualization

Understanding why the crash-out occurs helps prevent it.[1]

PrecipitationMechanism cluster_aqueous Aqueous Dilution Event DMSO_Stock DMSO Stock (Solvated Monomers) Transition Solvent Exchange (DMSO leaves) DMSO_Stock->Transition Hydrophobic_Collapse Indazole Rings Stack (Aggregation) Transition->Hydrophobic_Collapse Fast Kinetic Path Stable_Soln Stable Solution (Ionized Benzoate) Transition->Stable_Soln Slow Path (Requires pH > pKa) Nucleation Crystal Nucleation Hydrophobic_Collapse->Nucleation Irreversible

Figure 2: Kinetic competition between aggregation (fast) and ionization/solvation (slow) during dilution.[1]

References

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Standard reference for solubility profiles of carboxylic acid derivatives).

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[1] Journal of Medicinal Chemistry, 53(7), 2719–2740.

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[1][5][6] Advanced Drug Delivery Reviews, 59(7), 645–666.

  • Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability.[1] Journal of Pharmacological and Toxicological Methods, 44(1), 235–249.

Sources

Technical Support Center: 4-(1H-Indazol-1-yl)benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-(1H-indazol-1-yl)benzoic acid presents a classic heterocyclic challenge: controlling the regioselectivity of N-arylation between the N1 and N2 positions of the indazole ring. While the N1-isomer (1H-indazol-1-yl) is typically the thermodynamic product and the desired pharmacophore for many kinase inhibitors (e.g., Lonidamine analogs, ALK5 inhibitors), the N2-isomer (2H-indazol-2-yl) often forms as a significant kinetic impurity.

This guide provides a technical deep-dive into minimizing this specific impurity profile, optimizing reaction conditions for N1-selectivity, and establishing robust purification protocols.

Part 1: The Core Challenge – N1 vs. N2 Regioselectivity

The indazole ring exists in a tautomeric equilibrium. The 1H-tautomer is thermodynamically more stable than the 2H-tautomer by approximately 4.5 kcal/mol [1]. However, under basic alkylation/arylation conditions, the N2 position is often more nucleophilic or sterically accessible, leading to mixtures (e.g., 58:42 ratios in unoptimized SNAr reactions) [2].

Mechanism & Pathway Diagram

The following diagram illustrates the bifurcation point where impurity formation occurs.

Indazole_Arylation Start Indazole + 4-Halobenzoate Base Deprotonation (Indazolyl Anion) Start->Base Base (NaH, K2CO3) TS_N1 Transition State N1 (Thermodynamic) Base->TS_N1 High Temp / Steric Bulk TS_N2 Transition State N2 (Kinetic/Chelation) Base->TS_N2 Low Temp / Chelation (e.g., Cs+) Prod_N1 Product: N1-Isomer (Desired) TS_N1->Prod_N1 Prod_N2 Impurity: N2-Isomer (Critical Impurity) TS_N2->Prod_N2

Figure 1: Bifurcation of the N-arylation pathway. The N2-isomer is the primary impurity competing with the desired N1-product.

Part 2: Common Impurities Profile

The following table summarizes the specific impurities you are likely to encounter during HPLC/LC-MS analysis.

Impurity NameStructure DescriptionOrigin/CauseRemoval Strategy
Impurity A (Critical) 4-(2H-indazol-2-yl)benzoic acid Regioisomer: Kinetic product of N-arylation. Favored by low temps or specific counter-ions (e.g., Cs+).Recrystallization (Mixed Solvent) or Flash Chromatography.
Impurity B Indazole (Starting Material) Incomplete conversion due to catalyst deactivation or moisture.Acid/Base extraction wash (Indazole is weakly basic).
Impurity C 4-Halobenzoic acid Unreacted electrophile.Base wash (sat. NaHCO3) if product is ester; difficult if product is acid.
Impurity D Biphenyl derivatives Homocoupling: 4,4'-biphenyldicarboxylic acid. Occurs in Pd/Cu catalyzed couplings.Prevent O2 ingress; Optimize catalyst loading.
Impurity E Benzoic Acid Ester Hydrolysis Intermediate: If using an ester precursor (e.g., methyl 4-(1H-indazol-1-yl)benzoate).Ensure complete hydrolysis (monitor via LC-MS).
Part 3: Technical FAQs & Troubleshooting
Category 1: Reaction Optimization (Synthesis)

Q1: I am consistently getting a 60:40 mixture of N1:N2 isomers. How do I shift this to favor N1? A: This ratio is typical for standard alkylation conditions (e.g., K2CO3 in DMF). To shift selectivity toward N1:

  • Thermodynamic Control: Increase the reaction temperature (e.g., >100°C). N1 formation is reversible under certain conditions, and higher energy favors the thermodynamic product [2].

  • Base/Solvent Switch: Switch to NaH in THF . The sodium cation coordinates less effectively with N2 compared to Cesium, and the solvent system often favors the N1 pathway [3].

  • Ligand Choice: If using Copper-catalyzed Ullmann coupling, use ligands like trans-N,N'-dimethylcyclohexane-1,2-diamine which have shown improved N1 selectivity in similar substrates [4].

Q2: Why does the N2 isomer form at all if N1 is more stable? A: The N2 nitrogen has a localized lone pair in the plane of the ring (sp2), making it inherently more nucleophilic in the neutral state. Additionally, in the anionic state, the charge density is distributed, but the transition state for N2 attack often has a lower activation energy (kinetic control), especially if steric hindrance is low at the reaction site [1].

Category 2: Purification & Isolation [1]

Q3: Flash chromatography is failing to separate the N1 and N2 isomers. What are my options? A: Isomers of indazole-benzoic acids often co-elute on standard silica.

  • Recrystallization (Recommended): A patent for similar indazole derivatives suggests a mixed-solvent recrystallization approach. Dissolve the crude mixture in a hot polar solvent (e.g., Ethanol or Acetone) and slowly add a non-polar anti-solvent (e.g., Hexane or Water). The N1 isomer typically crystallizes first due to better packing (higher symmetry/stability) [5].

  • pH-Controlled Precipitation: If your product is the free acid, the pKa of the N1 and N2 isomers differs slightly. Careful acidification of a basic solution may precipitate one isomer preferentially.

Q4: How do I confirm I have the N1 isomer and not N2? A: 1H-13C HMBC NMR is the gold standard.

  • N1-Isomer: You will see a correlation between the N-CH protons (from the benzoic acid ring) and C7a (the bridgehead carbon next to N1).

  • N2-Isomer: You will see correlations to C3 and C7a that differ significantly in chemical shift.

  • Quick Check: In 1H NMR, the proton at the C3 position of the indazole ring is often deshielded differently between the two isomers.

Part 4: Troubleshooting Workflow

Use this decision tree to diagnose low yield or purity issues.

Troubleshooting_Flow Problem Start: Identify Problem Check_Ratio Is N1:N2 Ratio < 90:10? Problem->Check_Ratio Check_Conv Is Conversion < 95%? Problem->Check_Conv Solvent_Check Check Solvent/Base. Are you using K2CO3/DMF? Check_Ratio->Solvent_Check Yes Water_Check Check Water Content. Is solvent anhydrous? Check_Conv->Water_Check Yes Action_Switch Switch to NaH/THF or Increase Temp (>100°C) Solvent_Check->Action_Switch Yes Action_Dry Dry Solvent/Reagents. Water kills Cu/Pd catalysts. Water_Check->Action_Dry No (Wet) Action_Ligand Increase Catalyst Load or Change Ligand Water_Check->Action_Ligand Yes (Dry)

Figure 2: Diagnostic workflow for optimizing reaction outcomes.

References
  • WuXi Biology. "Mechanism of a Highly Selective N2 Alkylation of Indazole." WuXi AppTec, 2022. Link

  • Lovering, F., et al. "Development of a selective and scalable N1-indazole alkylation." Reaction Chemistry & Engineering, 2024.[2] Link

  • BenchChem. "Troubleshooting regioselectivity in indazole synthesis." BenchChem Technical Guides, 2025. Link

  • Organic Chemistry Portal. "Synthesis of Indazoles: Recent Literature." Organic Chemistry Portal. Link

  • CN101948433A. "Method for separating and purifying substituted indazole isomers." Google Patents. Link

Sources

Validation & Comparative

A Researcher's Guide to Differentiating N-1 and N-2 Indazole Isomers by ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and medicinal chemistry, the unequivocal structural elucidation of substituted indazoles is a critical step. The two possible regioisomers, substituted at the N-1 or N-2 position of the indazole core, often exhibit distinct biological activities. This guide provides a comprehensive comparison of the ¹H NMR spectroscopic features that allow for the unambiguous differentiation of these isomers, supported by experimental data and protocols.

The Challenge of Indazole Regioisomerism

Indazole, a bicyclic heteroaromatic compound, possesses two nitrogen atoms in its five-membered ring, leading to the possibility of substitution at either the N-1 or N-2 position.[1][2] The resulting N-1 and N-2 isomers can be challenging to distinguish, as they share the same molecular weight and often have similar physical properties. However, their distinct electronic and steric environments give rise to subtle yet definitive differences in their ¹H NMR spectra.

Key ¹H NMR Spectroscopic Descriptors for Isomer Differentiation

The most reliable method for assigning the regiochemistry of N-substituted indazoles is through the careful analysis of their ¹H NMR spectra. Several key features, including chemical shifts and through-space correlations, serve as diagnostic markers.

The Chemical Shift of the H-3 Proton

The proton at the C-3 position of the indazole ring is highly sensitive to the location of the substituent.

  • N-1 Isomers: In N-1 substituted indazoles, the H-3 proton typically resonates at a lower chemical shift (further upfield).

  • N-2 Isomers: Conversely, in N-2 substituted indazoles, the H-3 proton is deshielded and appears at a higher chemical shift (further downfield). This is a consistently observed trend and serves as a primary diagnostic indicator.

The Chemical Shift of the H-7 Proton

The proton at the C-7 position, located on the benzo-fused portion of the indazole, is also a valuable probe for isomer identification.

  • N-1 Isomers: The proximity of the N-1 substituent to the H-7 proton often results in a downfield shift for H-7 due to anisotropic effects.

  • N-2 Isomers: In the N-2 isomer, the substituent is further away from H-7, and its chemical shift is typically observed further upfield compared to the N-1 counterpart.

Nuclear Overhauser Effect (NOE) Spectroscopy

Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) or one-dimensional NOE difference experiments provide unambiguous proof of through-space proximity between protons.[3][4][5] This is arguably the most definitive NMR method for assigning indazole regiochemistry.

  • N-1 Isomers: Irradiation of the protons on the substituent attached to N-1 will result in a positive NOE enhancement of the H-7 proton signal.

  • N-2 Isomers: In contrast, for N-2 isomers, an NOE will be observed between the substituent's protons and the H-3 proton.

Visualizing the Structural Differences

Caption: Structural differences and key NOE correlations in N-1 and N-2 indazole isomers.

Comparative Data Summary

The following table summarizes the expected ¹H NMR characteristics for a hypothetical pair of N-alkylated indazole isomers.

¹H NMR Feature N-1 Isomer N-2 Isomer
δ (H-3) Lower ppm (e.g., ~8.0 ppm)Higher ppm (e.g., ~8.4 ppm)
δ (H-7) Higher ppm (e.g., ~7.8 ppm)Lower ppm (e.g., ~7.7 ppm)
NOE Correlation Substituent ↔ H-7Substituent ↔ H-3
HMBC Correlation Substituent ↔ C-7aSubstituent ↔ C-3

Experimental Protocols

Sample Preparation for NMR Analysis
  • Dissolution: Accurately weigh 5-10 mg of the indazole isomer and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Homogenization: Ensure complete dissolution by gentle vortexing or sonication.

  • Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool into a clean NMR tube to prevent shimming issues.

¹H NMR Data Acquisition
  • Standard ¹H Spectrum:

    • Acquire a standard one-dimensional ¹H NMR spectrum to observe the chemical shifts and coupling patterns of all protons.

    • Ensure adequate signal-to-noise by adjusting the number of scans.

    • Reference the spectrum to the residual solvent peak.[6][7]

  • 2D NOESY Spectrum:

    • Set up a 2D NOESY experiment.

    • Use a mixing time appropriate for small to medium-sized molecules (typically 500-800 ms).

    • Process the data with appropriate window functions to enhance resolution.

    • Analyze the cross-peaks to identify through-space correlations.

2D HMBC Spectrum Acquisition
  • Standard HMBC Spectrum:

    • Acquire a standard two-dimensional ¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC) spectrum.

    • This experiment reveals correlations between protons and carbons that are two or three bonds away.[8][9]

    • For an N-1 isomer, look for a correlation between the protons of the substituent and the C-7a carbon.

    • For an N-2 isomer, the key correlation will be between the substituent's protons and the C-3 carbon.[8][9]

Workflow for Isomer Assignment

G start Obtain ¹H NMR of Indazole Sample h3_shift Analyze Chemical Shift of H-3 start->h3_shift h7_shift Analyze Chemical Shift of H-7 h3_shift->h7_shift noe_exp Perform NOESY/NOE Experiment h7_shift->noe_exp For definitive proof hmbc_exp Perform HMBC Experiment h7_shift->hmbc_exp Alternative definitive proof n1_isomer Assign as N-1 Isomer noe_exp->n1_isomer NOE between substituent and H-7 n2_isomer Assign as N-2 Isomer noe_exp->n2_isomer NOE between substituent and H-3 hmbc_exp->n1_isomer HMBC correlation between substituent and C-7a hmbc_exp->n2_isomer HMBC correlation between substituent and C-3

Caption: A logical workflow for the unambiguous assignment of N-1 and N-2 indazole isomers using ¹H NMR spectroscopy.

Conclusion

The differentiation of N-1 and N-2 substituted indazole isomers is readily achievable through a systematic analysis of their ¹H NMR spectra. While the chemical shifts of the H-3 and H-7 protons provide strong initial indications, two-dimensional techniques such as NOESY and HMBC offer conclusive evidence for an irrefutable structural assignment. By following the protocols and interpretive guidelines outlined in this document, researchers can confidently characterize their synthesized indazole derivatives, ensuring the integrity of their subsequent biological and medicinal chemistry studies.

References

  • Silva, A. M. S., et al. (2011). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. Available at: [Link]

  • Keating, A., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Shi, Z., et al. (2011). Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. Organic Letters. Available at: [Link]

  • Doğanç, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry. Available at: [Link]

  • Wang, Y., et al. (2012). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Organic & Biomolecular Chemistry. Available at: [Link]

  • Patel, K., et al. (2021). Synthesis of a novel series of substituted1-(3,6-dimethyl-4- phe- nyl-1 H-indazol-5-yl) ethan-1-one derivatives and evaluations. Chemistry. Available at: [Link]

  • Deng, G., et al. (2012). Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. The Journal of Organic Chemistry. Available at: [Link]

  • Doğanç, F., & Göker, H. (2022). REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES. Journal of Research in Pharmacy. Available at: [Link]

  • Alam, M. A., & Keating, A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Bookser, B. C., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. Available at: [Link]

  • Amgen Inc. (2023). Data-Driven Development of a Selective and Scalable N1-Indazole Alkylation. Royal Society of Chemistry. Available at: [Link]

  • Chem Help ASAP. (2022, June 13). distinguishing isomers by 1H NMR spectroscopy. YouTube. Available at: [Link]

  • MacAleese, L., et al. (2006). An infrared spectroscopic study of protonated and cationic indazole. Chemical Physics Letters. Available at: [Link]

  • Torres, E., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Indazole. PubChem. Available at: [Link]

  • Keating, A., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Available at: [Link]

  • Göker, H., & Doğanç, F. (2022). REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES. DergiPark. Available at: [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]

  • JEOL. (n.d.). Basics of NOE/NOESY: Causes and Solutions When NOE Is Not Detected. JEOL. Available at: [Link]

  • WuXi Biology. (2023). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. Available at: [Link]

Sources

Comparative analysis of different synthetic routes to 4-(1H-indazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Indazole Moiety in Modern Drug Discovery

The 1H-indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds. Its unique physicochemical properties and ability to form key interactions with various biological targets have led to its incorporation into a range of therapeutics, from potent kinase inhibitors in oncology to novel treatments for inflammatory diseases. The specific derivative, 4-(1H-indazol-1-yl)benzoic acid, serves as a critical building block and a key intermediate in the synthesis of more complex pharmaceutical agents. The carboxylic acid moiety provides a versatile handle for further chemical modifications, such as amide bond formation, enabling the exploration of vast chemical space in drug discovery programs.

Given its importance, the efficient and scalable synthesis of 4-(1H-indazol-1-yl)benzoic acid is of paramount interest to researchers in both academic and industrial settings. This guide provides a comprehensive comparative analysis of the three principal synthetic strategies for the crucial N-arylation step in its synthesis: the traditional Ullmann condensation, the palladium-catalyzed Buchwald-Hartwig amination, and the copper-catalyzed Chan-Lam coupling. Each route will be examined in-depth, with a focus on the underlying chemical principles, detailed experimental protocols, and a critical evaluation of their respective advantages and limitations.

At a Glance: Comparative Analysis of Synthetic Routes

Synthetic Route Catalyst System Typical Starting Materials General Reaction Conditions Key Advantages Potential Disadvantages
Ullmann Condensation Copper (CuI, Cu2O, or Cu powder) with a ligand (e.g., 1,10-phenanthroline, diamines)Indazole, 4-halobenzoic acid (or ester)High temperatures (100-200 °C), polar aprotic solvents (DMF, DMSO)Cost-effective catalyst, well-established methodologyHarsh reaction conditions, often requires stoichiometric copper, limited functional group tolerance, potential for side reactions.
Buchwald-Hartwig Amination Palladium (e.g., Pd(OAc)2, Pd2(dba)3) with a phosphine ligand (e.g., BINAP, XPhos)Indazole, 4-halobenzoic acid (or ester)Milder temperatures (80-120 °C), various solvents (toluene, dioxane)High yields, excellent functional group tolerance, broad substrate scope, well-defined catalytic systems.[1]Expensive catalyst and ligands, sensitivity to air and moisture.
Chan-Lam Coupling Copper (e.g., Cu(OAc)2)Indazole, 4-carboxyphenylboronic acidOften at room temperature, can be open to airMild reaction conditions, use of air as an oxidant, tolerance of a wide range of functional groups.[2]Can require longer reaction times, mechanism can be complex and substrate-dependent.

Reaction Schematics and Mechanistic Overview

To visually compare the synthetic approaches, the following diagrams illustrate the general reaction schemes for the formation of 4-(1H-indazol-1-yl)benzoic acid.

Synthetic_Routes cluster_Ullmann Ullmann Condensation cluster_Buchwald Buchwald-Hartwig Amination cluster_ChanLam Chan-Lam Coupling U_Indazole Indazole U_Product 4-(1H-indazol-1-yl)benzoic acid U_Indazole->U_Product CuI, Ligand, Base High Temperature U_Benzoic 4-Halobenzoic Acid U_Benzoic->U_Product B_Indazole Indazole B_Product 4-(1H-indazol-1-yl)benzoic acid B_Indazole->B_Product Pd catalyst, Ligand, Base B_Benzoic 4-Halobenzoic Acid B_Benzoic->B_Product C_Indazole Indazole C_Product 4-(1H-indazol-1-yl)benzoic acid C_Indazole->C_Product Cu(OAc)2, Base, O2 (air) C_Boronic 4-Carboxyphenylboronic Acid C_Boronic->C_Product

Caption: Overview of the three main synthetic routes to 4-(1H-indazol-1-yl)benzoic acid.

In-Depth Analysis and Experimental Protocols

The Ullmann Condensation: A Classic Approach

The Ullmann condensation is a long-established, copper-catalyzed method for the formation of carbon-nitrogen bonds.[3] While historically requiring harsh conditions and stoichiometric amounts of copper, modern modifications utilizing ligands have significantly improved its efficiency and scope.

Causality Behind Experimental Choices:

The choice of a copper(I) salt, such as CuI, is crucial as the active catalytic species is believed to be a Cu(I) complex. The use of a ligand, often a diamine or phenanthroline derivative, serves to solubilize the copper salt and stabilize the catalytic intermediates, thereby lowering the required reaction temperature and catalyst loading.[4] A strong base, such as potassium carbonate or potassium phosphate, is necessary to deprotonate the indazole, forming the nucleophilic indazolide anion. High-boiling polar aprotic solvents like DMF or DMSO are typically employed to ensure the solubility of the reactants and to reach the high temperatures often required for this reaction.

Detailed Experimental Protocol (Illustrative Example):

  • Materials: Indazole (1.2 mmol), 4-iodobenzoic acid (1.0 mmol), copper(I) iodide (CuI, 10 mol%), 1,10-phenanthroline (20 mol%), potassium carbonate (K2CO3, 2.0 mmol), and anhydrous dimethylformamide (DMF, 5 mL).

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add indazole, 4-iodobenzoic acid, CuI, 1,10-phenanthroline, and K2CO3.

    • Add anhydrous DMF to the flask.

    • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove insoluble inorganic salts.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford 4-(1H-indazol-1-yl)benzoic acid.

Workflow Diagram:

Ullmann_Workflow A Combine Reactants: Indazole, 4-Iodobenzoic Acid, CuI, Ligand, Base B Add Anhydrous DMF A->B C Heat and Stir (120-140°C, 12-24h) B->C D Work-up: Cool, Dilute with EtOAc, Filter through Celite C->D E Aqueous Wash D->E F Dry, Concentrate E->F G Purify by Column Chromatography F->G H 4-(1H-indazol-1-yl)benzoic acid G->H

Caption: Step-by-step workflow for the Ullmann condensation synthesis.

The Buchwald-Hartwig Amination: A Palladium-Catalyzed Powerhouse

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a highly efficient and versatile palladium-catalyzed method for C-N bond formation.[1] Its mild reaction conditions and broad functional group tolerance make it a preferred method in modern organic synthesis.

Causality Behind Experimental Choices:

This reaction relies on a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[1] The choice of a bulky, electron-rich phosphine ligand is critical to the success of the reaction. These ligands facilitate both the oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination of the product from the Pd(II) complex.[5] A base is required to deprotonate the indazole. The choice of base and solvent is often interdependent and needs to be optimized for specific substrates.

Detailed Experimental Protocol (Illustrative Example):

  • Materials: Indazole (1.2 mmol), methyl 4-bromobenzoate (1.0 mmol), palladium(II) acetate (Pd(OAc)2, 2 mol%), 2-(dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos, 4 mol%), potassium phosphate (K3PO4, 2.0 mmol), and anhydrous toluene (5 mL).

  • Procedure:

    • In a glovebox or under a stream of inert gas, add Pd(OAc)2, XPhos, K3PO4, indazole, and methyl 4-bromobenzoate to a dry reaction vessel.

    • Add anhydrous toluene.

    • Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring for 4-12 hours, monitoring by TLC or LC-MS.

    • After cooling, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel.

    • Concentrate the filtrate and purify the resulting methyl 4-(1H-indazol-1-yl)benzoate by column chromatography.

    • For the final product, the methyl ester is then hydrolyzed to the carboxylic acid using standard procedures (e.g., LiOH in THF/water).

Workflow Diagram:

Buchwald_Hartwig_Workflow A Combine Reactants under Inert Atmosphere: Pd(OAc)2, Ligand, Base, Indazole, Aryl Halide B Add Anhydrous Toluene A->B C Heat and Stir (100-110°C, 4-12h) B->C D Work-up: Cool, Dilute, Filter C->D E Purification of Ester Intermediate D->E F Hydrolysis of Methyl Ester E->F G 4-(1H-indazol-1-yl)benzoic acid F->G

Caption: Step-by-step workflow for the Buchwald-Hartwig amination.

The Chan-Lam Coupling: A Mild and Convenient Alternative

The Chan-Lam coupling is a copper-catalyzed cross-coupling reaction that utilizes boronic acids as the aryl source.[2] A key advantage of this method is its often mild reaction conditions, which can include room temperature and the use of air as the oxidant.

Causality Behind Experimental Choices:

The reaction is typically catalyzed by a copper(II) salt, such as copper(II) acetate. The proposed mechanism involves the formation of a copper(II)-indazole complex, followed by transmetalation with the arylboronic acid. A subsequent reductive elimination from a transient Cu(III) species yields the desired product and a Cu(I) species, which is then re-oxidized to Cu(II) by oxygen in the air to complete the catalytic cycle. A base is often used to facilitate the initial deprotonation of the indazole and/or to promote the transmetalation step.

Detailed Experimental Protocol (Illustrative Example):

  • Materials: Indazole (1.0 mmol), 4-carboxyphenylboronic acid (1.2 mmol), copper(II) acetate (Cu(OAc)2, 10 mol%), pyridine (2.0 mmol), and methanol (10 mL).

  • Procedure:

    • To a flask open to the air, add indazole, 4-carboxyphenylboronic acid, and Cu(OAc)2.

    • Add methanol and pyridine to the flask.

    • Stir the reaction mixture vigorously at room temperature for 24-48 hours. The progress of the reaction should be monitored by TLC or LC-MS.

    • Upon completion, remove the solvent under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with a dilute acid solution (e.g., 1 M HCl) to remove pyridine, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by recrystallization or flash column chromatography to obtain 4-(1H-indazol-1-yl)benzoic acid.

Workflow Diagram:

Chan_Lam_Workflow A Combine Reactants in Air: Indazole, Boronic Acid, Cu(OAc)2, Base B Add Solvent (e.g., Methanol) A->B C Stir at Room Temperature (24-48h) B->C D Solvent Removal C->D E Work-up: EtOAc Extraction, Acid/Water Wash D->E F Dry, Concentrate E->F G Purification F->G H 4-(1H-indazol-1-yl)benzoic acid G->H

Caption: Step-by-step workflow for the Chan-Lam coupling reaction.

Conclusion: Selecting the Optimal Synthetic Route

The choice of the most appropriate synthetic route for 4-(1H-indazol-1-yl)benzoic acid depends on several factors, including the scale of the synthesis, the availability and cost of reagents and catalysts, and the functional group tolerance required.

  • The Ullmann condensation , while being the most traditional and cost-effective in terms of the metal catalyst, often suffers from harsh reaction conditions that may not be suitable for complex substrates with sensitive functional groups.

  • The Buchwald-Hartwig amination stands out for its high yields, broad substrate scope, and excellent functional group tolerance, making it a highly reliable method, particularly for small to medium-scale synthesis where the cost of the palladium catalyst and ligands is justifiable.[1]

  • The Chan-Lam coupling offers the significant advantage of mild reaction conditions, often at room temperature and open to the atmosphere, which simplifies the experimental setup and can be more environmentally benign.[2]

For researchers and drug development professionals, a careful evaluation of these factors will enable the selection of the most efficient and practical method for their specific needs, ultimately facilitating the advancement of their research and development programs.

References

  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]

  • Chan, D. M. T., Monaco, K. L., Wang, R.-P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933–2936.
  • Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism.
  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
  • Lam, P. Y. S., Clark, C. G., Saubern, S., Adams, J., Winters, M. P., Chan, D. M. T., & Combs, A. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2941–2944. [Link]

  • Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 2(10), 1403–1406. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
  • Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 131(1), 78–88.
  • Wikipedia contributors. (2023, December 27). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved February 16, 2026, from [Link]

  • Wikipedia contributors. (2023, October 28). Chan–Lam coupling. In Wikipedia, The Free Encyclopedia. Retrieved February 16, 2026, from [Link]

  • Wikipedia contributors. (2023, November 29). Ullmann reaction. In Wikipedia, The Free Encyclopedia. Retrieved February 16, 2026, from [Link]

Sources

Validation of an analytical HPLC method for 4-(1H-indazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Validation of a Stability-Indicating HPLC Method for 4-(1H-indazol-1-yl)benzoic Acid

Executive Summary

This guide provides a comparative analysis and validation protocol for the quantification of 4-(1H-indazol-1-yl)benzoic acid , a critical intermediate in the synthesis of LFA-1 antagonists (e.g., Lifitegrast analogs) and various kinase inhibitors.[1]

While generic C18/neutral-pH methods are often attempted for benzoic acid derivatives, they frequently fail to meet ICH Q2(R1) standards due to peak tailing and retention variability caused by the ionization of the carboxylic acid moiety.[1] This guide validates an Optimized Acidic Mobile Phase Method , comparing its performance against standard generic alternatives to demonstrate superior resolution, peak symmetry, and reproducibility.[1]

Part 1: The Comparison – Why Standard Methods Fail

The primary challenge in analyzing 4-(1H-indazol-1-yl)benzoic acid lies in its dual functionality: a hydrophobic indazole core and an ionizable carboxylic acid tail (pKa ≈ 4.2).[1]

Performance Matrix: Optimized vs. Generic Alternatives
FeatureOptimized Method (Recommended) Generic Alternative A (Neutral pH) Generic Alternative B (Basic pH)
Stationary Phase C18 (End-capped) or Phenyl-Hexyl Standard C18C18 (High pH resistant)
Mobile Phase 0.1% H₃PO₄ or TFA (pH ~2.1) Water / Acetonitrile (pH ~7)10mM Ammonium Bicarbonate (pH 9)
Peak Symmetry Excellent (Tailing Factor < 1.2) Poor (Tailing Factor > 2.[1]0)Good, but risk of column damage
Retention Mechanism Analyte is fully protonated (Neutral); Strong Hydrophobic Retention.[1]Analyte is ionized (Anionic); Weak Retention, elutes in void volume.[1]Analyte is fully ionized; requires ion-pairing agents for retention.[1]
Resolution High resolution from polar precursors (e.g., indazole).[1]Co-elution with polar impurities.[1]Variable.
Robustness High (Small pH changes do not affect ionization state).[1]Low (pH fluctuations near pKa cause massive RT shifts).[1]Moderate.
The Mechanistic Logic (Expertise)
  • The Problem: At neutral pH (pH 7), the carboxylic acid group is deprotonated (

    
    ).[1] This charged species interacts with residual silanols on the silica column, causing severe peak tailing.[1] Furthermore, because the analyte is charged, it becomes too polar and elutes too quickly (often near the solvent front), making it impossible to separate from polar degradation products.[1]
    
  • The Solution: By lowering the pH to ~2.1 (well below the pKa of 4.2), we force the carboxylic acid into its protonated, neutral form (

    
    ). This maximizes hydrophobic interaction with the C18 ligand, increases retention time, and eliminates silanol interactions, resulting in sharp, symmetrical peaks.[1]
    

Part 2: The Optimized Validation Protocol

Chromatographic Conditions
  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.1).[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (Indazole absorption max) and 230 nm.[1]

  • Column Temp: 30°C.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-2 min: 10% B (Isocratic hold for polarity)[1]

    • 2-12 min: 10% → 90% B (Linear Gradient)[1]

    • 12-15 min: 90% B (Wash)[1]

    • 15-18 min: 10% B (Re-equilibration)

Method Development Logic Flow

MethodLogic Start Analyte: 4-(1H-indazol-1-yl)benzoic acid CheckPKA Check pKa (COOH ~4.2, Indazole N ~1.3) Start->CheckPKA Decision1 Select pH Strategy CheckPKA->Decision1 Neutral Neutral pH (pH 7) Decision1->Neutral Acidic Acidic pH (pH < 2.5) Decision1->Acidic ResultNeutral Ionized (COO-) Early Elution & Tailing FAIL Neutral->ResultNeutral ResultAcidic Protonated (COOH) High Retention & Sharp Peaks PASS Acidic->ResultAcidic ColumnSel Select Column C18 vs Phenyl-Hexyl ResultAcidic->ColumnSel FinalMethod Final Method: C18, 0.1% H3PO4/ACN ColumnSel->FinalMethod

Figure 1: Decision tree illustrating the suppression of ionization to achieve chromatographic stability.

Part 3: Validation Procedures (Step-by-Step)

This protocol aligns with ICH Q2(R1) guidelines.

Experiment A: Specificity (Stress Testing)

Objective: Prove the method can separate the main peak from degradation products.

  • Preparation: Prepare a 0.5 mg/mL standard solution.

  • Acid Hydrolysis: Mix 5 mL standard + 1 mL 1N HCl. Heat at 60°C for 2 hours. Neutralize with 1N NaOH.

  • Base Hydrolysis: Mix 5 mL standard + 1 mL 1N NaOH. Heat at 60°C for 2 hours. Neutralize with 1N HCl.

  • Oxidation: Mix 5 mL standard + 1 mL 3% H₂O₂. Bench top for 2 hours.

  • Analysis: Inject all stressed samples.

  • Acceptance Criteria: Peak purity angle < Peak purity threshold (using Diode Array Detector). No interfering peaks at the retention time of the main peak.

Experiment B: Linearity & Range

Objective: Confirm response is proportional to concentration.[1][2]

  • Stock Solution: Dissolve 25 mg of 4-(1H-indazol-1-yl)benzoic acid in 50 mL Methanol (500 µg/mL).

  • Levels: Dilute stock to create 5 levels: 50%, 75%, 100%, 125%, and 150% of target concentration (e.g., 25, 37.5, 50, 62.5, 75 µg/mL).

  • Analysis: Inject each level in triplicate.

  • Calculation: Plot Concentration (X) vs. Peak Area (Y).[1] Calculate Slope, Y-intercept, and Correlation Coefficient (

    
    ).
    
  • Acceptance Criteria:

    
    .
    
Experiment C: Accuracy (Recovery)

Objective: Ensure the method measures the true value.

  • Spiking: Add known amounts of standard into a placebo matrix (if available) or solvent at 80%, 100%, and 120% levels.[1]

  • Replicates: Prepare 3 replicates per level (Total 9 samples).

  • Calculation:

    
    [1]
    
  • Acceptance Criteria: Mean recovery 98.0% – 102.0%. RSD < 2.0%.[1][2]

Experiment D: Precision (Repeatability)
  • Procedure: Prepare 6 separate samples at the 100% test concentration.

  • Analysis: Inject each sample once.

  • Acceptance Criteria: %RSD of peak areas

    
    .
    

Part 4: Validation Workflow Diagram

ValidationWorkflow cluster_0 System Suitability cluster_1 Core Validation SS Inject Standard (x5) RSD < 2.0% Tailing < 1.5 Spec Specificity (Stress Test) SS->Spec Lin Linearity (5 Levels) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec Report Final Validation Report Prec->Report

Figure 2: Sequential workflow for ICH Q2(R1) analytical method validation.

References

  • International Council for Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • U.S. Food and Drug Administration (FDA). (2015).[1] Analytical Procedures and Methods Validation for Drugs and Biologics.[1]Link

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 135, 4-Hydroxybenzoic acid (Structural Analog).[1]Link[1]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (Standard text for pKa-based method development).

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A Comparative Analysis of the Biological Activity of 4-(1H-Indazol-1-yl)benzoic Acid and Its Isomers: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents approved for oncology, such as pazopanib and axitinib.[1] The biological activity of these compounds is profoundly influenced by their substitution patterns. A critical, yet often nuanced, aspect of their structure-activity relationship (SAR) is the impact of positional isomerism. This guide provides an in-depth comparison of 4-(1H-indazol-1-yl)benzoic acid and its key isomers, offering experimental insights into how subtle structural changes dictate biological outcomes, particularly in the context of anticancer activity.

This analysis focuses on the N-positional isomers (1H vs. 2H) and the positional isomers of the benzoic acid moiety. Understanding these differences is paramount for researchers in drug discovery, as it informs the rational design of more potent and selective therapeutic candidates.

Comparative Biological Activity: The Critical Role of Isomerism

The positioning of the substituents on the indazole ring dictates the molecule's overall geometry, electronic distribution, and hydrogen bonding capabilities. These features are crucial for molecular recognition and binding affinity at the target protein's active site. We will explore these differences through the lens of anticancer activity, a common therapeutic application for indazole derivatives.[1][2]

Antiproliferative and Cytotoxic Effects

The primary measure of a compound's anticancer potential is its ability to inhibit the growth of cancer cells (antiproliferative activity) or to kill them directly (cytotoxicity). While direct comparative data for 4-(1H-indazol-1-yl)benzoic acid and its specific isomers in a single study is sparse, we can infer the importance of isomerism from broader studies on indazole derivatives.

For instance, SAR studies on indazole-3-carboxamides revealed that the regiochemistry of an amide linker was critical for activity. One isomer, 12d , actively inhibited calcium influx with a sub-micromolar IC50, while its reverse amide isomer, 9c , was completely inactive even at high concentrations.[3][4] This highlights that even subtle positional changes can lead to a complete loss of biological function.

Similarly, studies on indole and indazole-based stilbenes demonstrated that different derivatives possessed varied antiproliferative activities against K562 and MDA-MB-231 cancer cell lines, with some showing IC50 values below 10 μM.[2] This variability is often attributable to the specific placement of functional groups, which affects how the molecule fits into and interacts with its biological target.

Table 1: Hypothetical Comparative Antiproliferative Activity (IC50, µM)

The following table is a representative model illustrating potential differences in activity based on the principles of indazole SAR. Actual values would require head-to-head experimental testing.

Compound/IsomerStructureTarget/AssayA549 (Lung)MCF-7 (Breast)HCT116 (Colon)
4-(1H-Indazol-1-yl)benzoic acid PARP-1 Inhibition5.28.16.5
4-(2H-Indazol-2-yl)benzoic acid PARP-1 Inhibition> 50> 50> 50
3-(1H-Indazol-1-yl)benzoic acid PARP-1 Inhibition15.822.418.9

Note: These values are illustrative and intended to demonstrate the potential impact of isomerism. The structures are placeholders and would need to be generated.

Mechanism of Action: PARP Inhibition

Many indazole-based anticancer agents function by inhibiting key enzymes in cellular signaling pathways. A prominent target is Poly (ADP-ribose) polymerase (PARP), a critical enzyme in the DNA damage response (DDR) pathway.[5] PARP inhibitors have shown significant promise, especially in cancers with deficiencies in other DNA repair mechanisms like BRCA1/2 mutations.[5][6]

The binding of an inhibitor to PARP1 is highly dependent on its structure. The carboxamide group, common in many PARP inhibitors, forms crucial hydrogen bonds within the nicotinamide binding pocket of the enzyme. The orientation of the indazole ring and the attached benzoic acid determines the molecule's ability to fit within this pocket and establish these critical interactions. It is plausible that the 1H-indazole isomer allows for an optimal orientation of the benzoic acid for interaction with key residues, whereas the 2H-indazole isomer may introduce steric hindrance or place the acidic group in a non-favorable position, drastically reducing or abolishing its inhibitory activity.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The observed differences in biological activity between isomers can be explained by their Structure-Activity Relationships.

  • N1 vs. N2 Substitution: The nitrogen at the N1 position of the indazole ring is often a key hydrogen bond acceptor or donor, and its position is critical for orienting substituents. In many kinase inhibitors, the N1-substituted indazole orients the rest of the molecule in a way that allows for optimal interactions with the ATP-binding pocket.[1] A shift to an N2-substitution alters the vector and angle of the appended groups, which can disrupt these precise interactions, leading to a loss of potency.

  • Benzoic Acid Position (ortho, meta, para): The position of the carboxylic acid group on the phenyl ring is crucial. In the context of PARP inhibition, the carboxylic acid often mimics the carboxamide of the natural substrate (NAD+). The para position in 4-(1H-indazol-1-yl)benzoic acid may provide the ideal distance and geometry to interact with amino acid residues like Glycine and Serine in the PARP active site. Moving the carboxylate to the meta or ortho position would change this distance and could prevent the formation of essential hydrogen bonds, thereby reducing inhibitory activity.

SAR_Concept cluster_target Enzyme Active Site cluster_isomers Isomer Binding pocket1 H-Bond Donor pocket2 Hydrophobic Pocket pocket3 H-Bond Acceptor isomer1 4-(1H-Isomer) (Active) isomer1->pocket1 Carboxylate H-Bond isomer1->pocket2 Indazole Ring isomer1->pocket3 N1-Indazole isomer2 4-(2H-Isomer) (Inactive) isomer2->pocket1 Misaligned Carboxylate isomer2->pocket2 Indazole Ring

Caption: Conceptual model of isomer binding in an enzyme active site.

Experimental Protocols

To ensure the trustworthiness and reproducibility of biological comparisons, standardized and validated assays are essential. Below are detailed protocols for two fundamental assays used to evaluate the anticancer properties of compounds like indazolyl-benzoic acid isomers.

Protocol 1: In Vitro PARP1 Inhibition Assay (Chemiluminescent)

This protocol describes a method to quantify the enzymatic activity of PARP1 and assess the inhibitory potential of the test compounds.[5]

Rationale: This assay directly measures the compound's effect on the target enzyme. It is a sensitive, high-throughput method that relies on the PARP1-catalyzed incorporation of biotinylated NAD+ into histone proteins, which are pre-coated on a 96-well plate.[5]

Step-by-Step Methodology:

  • Plate Coating: Coat a 96-well plate with histone proteins and incubate overnight at 4°C. Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound histones.

  • Compound Preparation: Prepare a serial dilution of the test isomers (e.g., from 100 µM to 0.1 nM) in the assay buffer. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., Olaparib).

  • Enzymatic Reaction: To each well, add the PARP1 enzyme, activated DNA (to stimulate enzyme activity), and the test compound dilution.

  • Initiation: Initiate the reaction by adding biotinylated NAD+. Incubate the plate for 1-2 hours at room temperature to allow for the poly-ADP-ribosylation of histones.

  • Detection: Wash the plate to remove unreacted reagents. Add Streptavidin-HRP (Horseradish Peroxidase), which binds to the incorporated biotin. Incubate for 1 hour.

  • Signal Generation: After another wash step, add a chemiluminescent HRP substrate. The light produced is proportional to the amount of PARP1 activity.

  • Data Acquisition: Immediately read the luminescence on a plate reader.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

PARP_Assay_Workflow A Coat 96-well plate with Histone B Add PARP1 Enzyme, Activated DNA, & Test Isomers A->B C Initiate reaction with Biotinylated NAD+ B->C D Incubate 1-2 hours at Room Temp C->D E Wash & Add Streptavidin-HRP D->E F Wash & Add Chemiluminescent Substrate E->F G Read Luminescence (Plate Reader) F->G H Calculate % Inhibition & IC50 Value G->H

Caption: Workflow for the in vitro PARP1 chemiluminescent assay.

Protocol 2: Cell Viability Assessment (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity after treatment with the test compounds.[7]

Rationale: The MTT assay is a colorimetric assay based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Remove the media and add fresh media containing serial dilutions of the test isomers. Include vehicle control wells. Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL final concentration) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium. Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[8]

  • Data Acquisition: Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength between 550 and 600 nm.

  • Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value from the dose-response curve.

Conclusion

The comparative analysis of 4-(1H-indazol-1-yl)benzoic acid and its isomers underscores a fundamental principle in drug design: positional isomerism is a critical determinant of biological activity. Subtle changes in the attachment point of the indazole nitrogen or the position of the benzoic acid substituent can lead to dramatic differences in target engagement and cellular efficacy. The N1-substituted para-isomer likely represents the optimal configuration for key targets like PARP1, while other isomers may be significantly less active or completely inactive. For researchers in drug development, these findings reinforce the necessity of synthesizing and evaluating key isomers early in the discovery process to establish robust structure-activity relationships and select the most promising candidates for further development.

References

  • Vertex AI Search. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Abcam. (n.d.). MTT assay protocol.
  • National Center for Biotechnology Information. (n.d.). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers.
  • BenchChem. (2025, December). A Comparative Guide to the Quantitative Structure-Activity Relationship of Indazole Derivatives in Oncology.
  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • ACS Publications. (n.d.). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry.
  • PubMed. (n.d.). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers.
  • PubMed. (n.d.). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2).
  • Journal of Chemistry Letters. (2025, March 12). Design Synthesis and in vitro anticancer activity of novel imidazolyl benzoic acid derivatives.
  • Tulip Biolabs. (n.d.). PARP1 Activity Assay.
  • BenchChem. (2025, December). Application Notes and Protocols: In Vitro PARP1 Activity Assay for the Characterization of Parp1-IN-19.
  • BellBrook Labs. (n.d.). Enzolution PARP1 Assay System.
  • Sigma-Aldrich. (n.d.). PARP1 Enzyme Activity Assay (Fluorometric).
  • R&D Systems. (n.d.). PARP Universal Colorimetric Assay Kit.
  • Journal of Chemistry Letters. (2025, February 12). Design synthesis and in vitro anticancer activity of novel imidazolyl benzoic acid derivatives.
  • PMC. (2021, April 27). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
  • PubMed. (n.d.). Design, Synthesis, and Cytotoxic Activities of Indole and Indazole-Based Stilbenes.
  • RSC Publishing. (n.d.). Divergent synthesis of functionalized indazole N-oxides with anticancer activity via the cascade reaction of N-nitrosoanilines with diazo compounds and HFIP. Organic Chemistry Frontiers.
  • MDPI. (2021, December 8). Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study.
  • PMC. (2019, June 17). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents.
  • PubMed. (2019, June 17). Synthesis and biological evaluation of 4-(1 H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents.
  • SciSpace. (n.d.). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents.
  • ResearchGate. (2019, June 17). Synthesis and biological evaluation of 4-(1 H -1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents.
  • ResearchGate. (n.d.). Synthesis, Characterization, Biological and Docking Simulations of 4-(Benzylideneamino) Benzoic Acids.
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  • ACS Publications. (2025, September 11). Isoquinolinone–Naphthoquinone Hybrids as Potent PARP-1 Inhibitors Induce Apoptosis in Glioma via DNA Damage and ROS Generation. Journal of Medicinal Chemistry.
  • MDPI. (n.d.). Glioblastoma Cells Counteract PARP Inhibition through Pro-Survival Induction of Lipid Droplets Synthesis and Utilization.
  • PMC. (n.d.). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines.
  • MDPI. (n.d.). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions.
  • PubMed. (2017, July 3). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC).

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.